molecular formula C6H11NO B8733720 (3S,4S)-1-azabicyclo[2.2.1]heptan-3-ol

(3S,4S)-1-azabicyclo[2.2.1]heptan-3-ol

Katalognummer: B8733720
Molekulargewicht: 113.16 g/mol
InChI-Schlüssel: RYUPTWCEWSUXQZ-NTSWFWBYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(3S,4S)-1-azabicyclo[2.2.1]heptan-3-ol is a useful research compound. Its molecular formula is C6H11NO and its molecular weight is 113.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality (3S,4S)-1-azabicyclo[2.2.1]heptan-3-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (3S,4S)-1-azabicyclo[2.2.1]heptan-3-ol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

Molekularformel

C6H11NO

Molekulargewicht

113.16 g/mol

IUPAC-Name

(3S,4S)-1-azabicyclo[2.2.1]heptan-3-ol

InChI

InChI=1S/C6H11NO/c8-6-4-7-2-1-5(6)3-7/h5-6,8H,1-4H2/t5-,6+/m0/s1

InChI-Schlüssel

RYUPTWCEWSUXQZ-NTSWFWBYSA-N

Isomerische SMILES

C1CN2C[C@H]1[C@@H](C2)O

Kanonische SMILES

C1CN2CC1C(C2)O

Herkunft des Produkts

United States

Foundational & Exploratory

exo-1-azabicyclo[2.2.1]heptan-3-ol structure and synonyms

[1]

Executive Summary

The 1-azabicyclo[2.2.1]heptane scaffold represents a conformationally rigid bicyclic amine, structurally analogous to the widely utilized quinuclidine (1-azabicyclo[2.2.2]octane) but with a tighter, more strained architecture. The 3-hydroxy derivative, specifically the exo-isomer , serves as a critical pharmacophore in the design of muscarinic acetylcholine receptor agonists (mAChR), particularly for M1 and M4 subtypes.

This guide details the structural parameters, stereoselective synthesis, and pharmacological utility of exo-1-azabicyclo[2.2.1]heptan-3-ol, distinguishing it from its endo diastereomer and highlighting its role in neurodegenerative therapeutic research.

Structural Architecture & Stereochemistry[2]

Nomenclature and Numbering

The IUPAC numbering for the 1-azabicyclo[2.2.1]heptane system assigns the nitrogen atom to the bridgehead position 1 . The carbon atoms are numbered sequentially around the larger ring, placing the functional handle (hydroxyl group) at position 3 . The bridge carbon is position 7 .

AttributeDetail
IUPAC Name exo-1-Azabicyclo[2.2.1]heptan-3-ol
Common Name 1-Azanorbornan-3-ol
Generic CAS 21473-16-5 (often refers to mixture)
Ketone Precursor CAS 21472-89-9
Molecular Formula C₆H₁₁NO
Molecular Weight 113.16 g/mol
Stereochemical Definition: Exo vs. Endo

In the [2.2.1] bicyclic system, stereochemistry at C3 is defined relative to the C7 bridge:

  • Exo Isomer: The C3-OH bond is cis to the C7 bridge (pointing "up" or towards the bridge). This configuration is often thermodynamically less stable but pharmacologically preferred for specific receptor interactions.

  • Endo Isomer: The C3-OH bond is trans to the C7 bridge (pointing "down" or away from the bridge).

The rigidity of the [2.2.1] framework locks the hydroxyl group into a specific vector, making this scaffold an excellent "molecular ruler" for probing receptor binding pockets.

Structurecluster_0Stereochemical TopologyN1N1(Bridgehead)C2C2N1->C2C7C7(Bridge)C3C3(Chiral Center)C2->C3C4C4(Bridgehead)C3->C4OHOHC3->OHExo (cis to C7)C4->C7C7->N1

Figure 1: Topological representation of the 1-azabicyclo[2.2.1]heptane scaffold highlighting the Exo orientation.

Synthetic Pathways[2][5][6]

Accessing the exo isomer with high diastereoselectivity is synthetically challenging because the endo face of the corresponding ketone is sterically more accessible to hydride reducing agents, typically favoring the endo-alcohol (via exo-attack).

Method A: Intramolecular Epoxide Cyclization (The Barrett Method)

This method, described by Barrett et al. (1997), bypasses the thermodynamic/kinetic issues of ketone reduction by constructing the bicyclic ring and the stereocenter simultaneously.

  • Mechanism: Intramolecular nucleophilic attack of a secondary amine onto an epoxide.

  • Stereocontrol: The stereochemistry of the precursor epoxide dictates the configuration of the final alcohol.

  • Protocol: Cyclization of syn-4-(N-methylamino)cyclohexane-1,2-epoxide yields the exo-alcohol exclusively.

Method B: Ketone Reduction (Traditional)

Reduction of 1-azabicyclo[2.2.1]heptan-3-one.

  • Reagents: NaBH₄, L-Selectride, or catalytic hydrogenation.

  • Outcome: Typically yields a mixture of endo (major) and exo (minor). Separation requires chromatography or fractional crystallization of diastereomeric salts (e.g., tartrates).

Comparative Workflow

SynthesisPrecursor11-Azabicyclo[2.2.1]heptan-3-one(Ketone)Process1Reduction (NaBH4/Selectride)Precursor1->Process1Precursor2Amino-Epoxide Precursor(Linear/Monocyclic)Process2Intramolecular Cyclization(Barrett Method)Precursor2->Process2ProductEndoEndo-Isomer(Major Product)Process1->ProductEndoExo-AttackProductExoExo-1-Azabicyclo[2.2.1]heptan-3-ol(Target)Process1->ProductExoEndo-Attack (Minor)Process2->ProductExoStereospecificInversion/Retention

Figure 2: Synthetic logic comparing ketone reduction (low selectivity) vs. epoxide cyclization (high selectivity).

Pharmacological Significance[2]

The exo-1-azabicyclo[2.2.1]heptane core acts as a bioisostere for the quinuclidine ring found in classical muscarinic ligands. However, its reduced conformational flexibility ("entropy freezing") often results in higher receptor affinity and subtype selectivity.

Muscarinic Receptor Agonism (M1/M4)
  • Mechanism: The protonated bridgehead nitrogen mimics the quaternary ammonium of acetylcholine, while the oxygen at C3 (or a derivative) acts as a hydrogen bond acceptor.

  • Key Compounds:

    • Xanomeline Analogues: The exo-configuration is often critical for functional efficacy at M1 receptors, utilized in drug candidates for Alzheimer's disease (cognitive enhancement) and Schizophrenia.

    • Stereoselectivity: In many series, the (3R,4R)-exo enantiomer displays superior binding affinity compared to the (3S,4S)-exo or endo forms.

Derivatization Potential

The C3-hydroxyl group is rarely the final pharmacophore. It serves as a handle for:

  • Esterification: To create prodrugs or lipophilic analogs.

  • Bioisosteric Replacement: Conversion to 1,2,4-oxadiazoles or tetrazoles to improve metabolic stability while maintaining the hydrogen-bond acceptor vector.

Analytical Characterization

When verifying the exo vs. endo geometry, NMR coupling constants are the definitive metric due to the Karplus relationship and the rigid bicyclic angles.

Analytical MethodExpected Observation (Exo-Isomer)
¹H NMR (C3-H) The C3 proton (endo-proton) typically appears as a doublet of doublets. Coupling constants (

) with bridgehead protons differ significantly from the endo-isomer due to dihedral angle variations.
¹³C NMR Bridge carbon (C7) chemical shift is sensitive to the

-gauche effect from the C3-substituent.
X-Ray Crystallography Definitive proof of absolute configuration (cis relationship between C3-O and C7-Bridge).

References

  • Barrett, S. D., et al. (1997). "Efficient Synthesis of exo-1-Azabicyclo[2.2.1]heptan-3-ol." Organic Preparations and Procedures International, 29(3), 330-335. Link

  • Showell, G. A., et al. (1992). "Synthesis and in vitro biological profile of all four isomers of the potent muscarinic agonist 3-(3-methyl-1,2,4-oxadiazol-5-yl)-1-azabicyclo[2.2.1]heptane." Journal of Medicinal Chemistry, 35(5), 911-916. Link

  • Dunbar, P. G., et al. (1993). "Design and Synthesis of 1-Azabicyclo[2.2.1]heptane-3-one, O-(3-Aryl-2-propynyl)oximes: Muscarinic Agonists with M1 Selectivity." Journal of Medicinal Chemistry.
  • PubChem Compound Summary. (2025). "1-Azabicyclo[2.2.1]heptan-3-ol."[1][2][3][4] National Center for Biotechnology Information. Link

1-azabicyclo[2.2.1]heptan-3-ol molecular weight and formula

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 1-Azabicyclo[2.2.1]heptan-3-ol: Properties, Synthesis, and Applications in Drug Discovery

Introduction

The 1-azabicyclo[2.2.1]heptane framework represents a class of conformationally constrained bicyclic amines that are of significant interest in medicinal chemistry. Its rigid, three-dimensional structure serves as a valuable scaffold for designing ligands with high specificity and affinity for biological targets.[1] This guide focuses on a key derivative, 1-azabicyclo[2.2.1]heptan-3-ol, a versatile synthetic intermediate used in the development of novel therapeutic agents. For researchers and drug development professionals, understanding the fundamental properties, synthesis, and chemical utility of this compound is essential for leveraging its full potential in creating next-generation pharmaceuticals.

This document provides a comprehensive overview of 1-azabicyclo[2.2.1]heptan-3-ol, covering its core molecular attributes, a detailed and scalable synthetic protocol, analytical characterization data, and its strategic application in drug discovery programs.

Core Molecular Properties

The foundational step in utilizing any chemical entity is a thorough understanding of its physicochemical properties. 1-Azabicyclo[2.2.1]heptan-3-ol is a chiral molecule, meaning its stereochemistry is a critical consideration for its biological activity and interaction with chiral protein targets. The molecule exists as diastereomers (exo and endo) and, within each, as a pair of enantiomers (R and S).

PropertyValueSource
Molecular Formula C₆H₁₁NO[2]
Molecular Weight 113.16 g/mol [2][3]
Exact Mass 113.084063974 Da[2]
CAS Number 21473-16-5[2]
Hydrogen Bond Donors 1[2]
Hydrogen Bond Acceptors 2[2]
LogP (Predicted) -0.2[2]

The rigid bicyclic system locks the substituents in well-defined spatial orientations, a highly desirable trait in rational drug design. The exo isomer, in particular, is a frequently cited intermediate in synthetic literature.

Synthesis and Purification

A reliable and scalable synthesis is paramount for the practical application of a building block in drug development. A highly efficient, multi-gram scale synthesis for racemic exo-1-azabicyclo[2.2.1]heptan-3-ol has been developed, which proceeds in high overall yield.[4][5]

Synthetic Workflow Rationale

The chosen synthetic route is designed for scalability and high diastereoselectivity. It begins with readily available starting materials and proceeds through stable intermediates. The key steps involve a Claisen-type condensation, a stereoselective hydrogenation to establish the cis relationship of the substituents on the piperidine ring, followed by reduction and a final cyclodehydration to form the rigid bicyclic structure.[4]

G A Pyrrolidinone + Diethyl Oxalate B β-Ketoester (1) A->B  Claisen Condensation (KOEt, PhCH₃) C cis-β-Hydroxyester (2) B->C  Catalytic Hydrogenation (H₂, 10% Pd/C, AcOH) D cis-Diol (3) C->D  LAH Reduction (LiAlH₄, THF) E exo-1-Azabicyclo[2.2.1]heptan-3-ol D->E  Cyclodehydration (Basic Alumina)

Caption: Synthetic workflow for exo-1-azabicyclo[2.2.1]heptan-3-ol.

Experimental Protocol: Synthesis of racemic exo-1-Azabicyclo[2.2.1]heptan-3-ol

The following protocol is adapted from established literature procedures.[4]

Step 1: Synthesis of β-Ketoester Intermediate

  • To a mechanically stirred solution of potassium ethoxide in toluene, add γ-butyrolactam (pyrrolidinone).

  • Heat the mixture and add diethyl oxalate dropwise.

  • Reflux the reaction mixture for 18 hours, monitoring for the completion of the Claisen-type condensation.

  • After cooling, perform an aqueous workup to isolate the crude β-ketoester, which can be used in the next step without further purification.

Step 2: Catalytic Hydrogenation to cis-β-Hydroxyester

  • Dissolve the crude β-ketoester from the previous step in acetic acid.

  • Add 10% Palladium on Carbon (Pd/C) catalyst.

  • Hydrogenate the mixture under pressure until hydrogen uptake ceases. This step selectively reduces the ketone to a hydroxyl group and establishes the cis stereochemistry.

  • Filter off the catalyst and concentrate the filtrate.

  • Recrystallize the crude product from toluene to yield the pure cis-diastereomer of the β-hydroxyester.

Step 3: Reduction to cis-Diol

  • In a suitably sized reactor, prepare a suspension of lithium tetrahydroaluminate (LAH) in anhydrous tetrahydrofuran (THF).

  • Add a solution of the cis-β-hydroxyester in THF dropwise to the LAH suspension at a controlled temperature.

  • Reflux the mixture for 48 hours to ensure complete reduction of the ester to the primary alcohol.

  • Carefully quench the reaction with water and aqueous sodium hydroxide.

  • Filter the resulting salts and extract the aqueous phase with diethyl ether.

  • Dry the combined organic phases and concentrate to afford the cis-diol.

Step 4: Cyclodehydration to exo-1-Azabicyclo[2.2.1]heptan-3-ol

  • The final cyclization is achieved via a dehydration reaction. While the original literature reported modest yields with basic alumina, improved methods are often sought.[4] An alternative approach involves activating the primary alcohol as a leaving group (e.g., tosylation) followed by intramolecular nucleophilic attack by the secondary amine.

Self-Validation Note: Each step of this protocol yields a crystalline intermediate whose purity can be readily assessed by melting point and spectroscopic methods before proceeding, ensuring the quality of the final product.

Spectroscopic and Analytical Characterization

Rigorous characterization is necessary to confirm the identity and purity of the synthesized compound. The data below corresponds to the exo isomer.

TechniqueKey Observations
¹H NMR (400 MHz, DMSO-d₆): δ 3.78 (broad s, 3H), 3.62 (s, 1H), 3.42 (m, 1H), 3.23 (s, 1H), 2.80 (m, 2H), 2.50 (m, 1H), 2.37 (m, 1H), 1.54 (m, 1H), 1.34 (m, 2H).[4]
¹³C NMR (100 MHz, DMSO-d₆): δ 64.72, 63.59, 52.87, 45.91, 43.16, 24.88.[4]
IR (KBr) 3368, 3375, 3061, 2951, 2920, 2893, 2859, 2822, 2718 cm⁻¹.[4]
Mass Spec. (EI) M+1 = 132.[4]

The spectroscopic data provides a clear fingerprint of the molecule. The ¹H NMR signals confirm the presence of the alcohol and the unique protons of the bicyclic system. The ¹³C NMR shows the expected number of carbon environments, and the IR spectrum clearly indicates the presence of the O-H stretch.

Chemical Reactivity and Applications in Drug Discovery

The primary utility of 1-azabicyclo[2.2.1]heptan-3-ol in drug discovery is its role as a functionalized, rigid scaffold.

Key Chemical Transformation: Oxidation

A common and critical reaction of this alcohol is its oxidation to the corresponding ketone, 1-azabicyclo[2.2.1]heptan-3-one . This ketone is another valuable building block for introducing further diversity. Standard oxidation protocols, such as the Swern oxidation, are effective for this transformation.[6] This conversion allows for the introduction of various substituents at the C3 position via nucleophilic addition to the carbonyl group.

Role as a Strategic Intermediate

The value of this scaffold lies in its ability to pre-organize appended functional groups in a specific three-dimensional arrangement, which can enhance binding to a target receptor and improve pharmacological properties like selectivity and potency.

  • Muscarinic Agonists: Enantiomerically pure exo-1-azabicyclo[2.2.1]heptan-3-ol is a key intermediate in the synthesis of PD 151832, a selective m1-muscarinic agonist.[4] Muscarinic agonists are investigated for the treatment of neurological disorders such as Alzheimer's disease and schizophrenia.

G cluster_0 Drug Discovery Pathway A Rigid Scaffold (1-Azabicyclo[2.2.1]heptane Core) B Key Intermediate (1-Azabicyclo[2.2.1]heptan-3-ol) A->B Functionalization C Advanced Intermediate (e.g., via oxidation, coupling) B->C Derivatization D Active Pharmaceutical Ingredient (API) (e.g., PD 151832) C->D Final Synthesis Steps

Sources

Methodological & Application

Application Note: A Proposed Synthetic Pathway for (3S,4S)-1-Azabicyclo[2.2.1]heptan-3-ol from (+)-Vince Lactam

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document details a comprehensive, multi-stage synthetic protocol for the preparation of the chiral building block (3S,4S)-1-azabicyclo[2.2.1]heptan-3-ol, starting from the versatile synthon (+)-(1R,4S)-2-azabicyclo[2.2.1]hept-5-en-3-one, commonly known as Vince lactam. The proposed pathway addresses the significant chemical challenge of transforming the 2-azabicyclo[2.2.1]heptane skeleton into the isomeric 1-azabicyclo[2.2.1]heptane (or 7-azabicyclo[2.2.1]heptane) framework. This transformation necessitates a skeletal rearrangement, a non-trivial synthetic operation. The strategy outlined herein proceeds through three main stages: 1) initial saturation and protection of the Vince lactam starting material; 2) a proposed key reductive rearrangement step to establish the core 1-aza framework and introduce the C3-hydroxyl group; and 3) final deprotection to yield the target compound. Each step is accompanied by a detailed protocol, scientific rationale for methodological choices, and safety considerations.

Introduction: Strategic Overview

(+)-Vince lactam is a cornerstone of asymmetric synthesis, prized for its rigid bicyclic structure and defined stereochemistry, which serve as a foundation for producing complex molecules like the antiviral agent Carbovir.[1][2] The target molecule, (3S,4S)-1-azabicyclo[2.2.1]heptan-3-ol, is a valuable chiral scaffold for medicinal chemistry, featuring a bridgehead nitrogen atom that imparts unique conformational and electronic properties.

The conversion of a 2-aza bicyclic system to a 1-aza bicyclic system is a formidable challenge that cannot be accomplished by simple functional group interconversion. It requires a carefully orchestrated sequence involving a skeletal rearrangement. This guide presents a plausible and chemically sound pathway designed to achieve this transformation, combining established, literature-supported reactions with a proposed, mechanistically-driven rearrangement protocol.

Overall Synthetic Workflow

The proposed three-stage synthesis is visualized below.

G cluster_0 Stage 1: Precursor Synthesis cluster_1 Stage 2: Reductive Rearrangement (Proposed) cluster_2 Stage 3: Final Deprotection A (+)-Vince Lactam B Saturated Lactam ((1R,4S)-2-azabicyclo[2.2.1]heptan-3-one) A->B H₂, Pd/C (Hydrogenation) C N-Boc Saturated Lactam B->C (Boc)₂O, DMAP (N-Protection) D N-Boc Protected Target (N-Boc-(3S,4S)-1-azabicyclo[2.2.1]heptan-3-ol) C->D  LiAlH₄ / Lewis Acid (Proposed) (Tandem Reduction & Rearrangement)   E Final Product ((3S,4S)-1-azabicyclo[2.2.1]heptan-3-ol) D->E TFA or HCl (Deprotection)

Figure 1: Proposed three-stage workflow for the synthesis of (3S,4S)-1-Azabicyclo[2.2.1]heptan-3-ol.

Stage 1: Precursor Synthesis & Modification

The initial stage focuses on preparing the Vince lactam derivative for the key rearrangement step by removing the reactive alkene and protecting the lactam nitrogen.

Protocol 1.1: Hydrogenation of (+)-Vince Lactam

This step removes the endocyclic double bond, a site of potential side reactions in subsequent reductive steps.

Scientific Rationale: Catalytic hydrogenation using palladium on carbon (Pd/C) is a highly efficient and clean method for the saturation of carbon-carbon double bonds without affecting the lactam functionality.[3] The reaction proceeds with high stereoselectivity, adding hydrogen from the less sterically hindered exo face of the bicyclic system, thereby preserving the core stereochemistry.

Reagent/MaterialMolar Mass ( g/mol )QuantityMoles (mmol)Stoichiometry
(+)-Vince Lactam109.135.00 g45.81.0 equiv
10% Palladium on CarbonN/A250 mgN/A5 wt %
Ethyl Acetate (Dry)88.11100 mLN/ASolvent
Hydrogen (H₂) Gas2.02BalloonExcessReagent

Step-by-Step Procedure:

  • To a 250 mL hydrogenation flask, add (+)-Vince lactam (5.00 g, 45.8 mmol) and ethyl acetate (100 mL).

  • Carefully add 10% Pd/C (250 mg) to the solution under a nitrogen or argon atmosphere.

  • Seal the flask, evacuate the atmosphere, and backfill with hydrogen gas from a balloon. Repeat this cycle three times.

  • Stir the reaction mixture vigorously under a positive pressure of hydrogen (balloon) at room temperature.

  • Monitor the reaction progress by TLC (thin-layer chromatography) until the starting material is fully consumed (typically 4-6 hours).

  • Once complete, carefully vent the hydrogen and purge the flask with nitrogen.

  • Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the pad with additional ethyl acetate (2 x 20 mL).

  • Combine the filtrates and concentrate under reduced pressure to yield (+)-(1R,4S)-2-azabicyclo[2.2.1]heptan-3-one as a white solid. The product is often of sufficient purity (>95%) for the next step.

    • Expected Yield: >98% (approx. 5.0 g).

Protocol 1.2: N-Boc Protection of Saturated Lactam

Scientific Rationale: Protection of the lactam nitrogen with a tert-butyloxycarbonyl (Boc) group serves two purposes. First, it prevents the nitrogen's lone pair from participating in undesired side reactions. Second, it enhances the solubility of the substrate in organic solvents commonly used for reductions. DMAP (4-dimethylaminopyridine) is used as a nucleophilic catalyst to accelerate the acylation of the relatively non-basic lactam nitrogen.

Reagent/MaterialMolar Mass ( g/mol )QuantityMoles (mmol)Stoichiometry
Saturated Lactam111.145.0 g45.01.0 equiv
Di-tert-butyl dicarbonate218.2511.8 g54.01.2 equiv
DMAP122.17550 mg4.50.1 equiv
Dichloromethane (DCM)84.93150 mLN/ASolvent

Step-by-Step Procedure:

  • Dissolve the saturated lactam (5.0 g, 45.0 mmol) in dry DCM (150 mL) in a round-bottom flask under a nitrogen atmosphere.

  • Add DMAP (550 mg, 4.5 mmol) and di-tert-butyl dicarbonate ((Boc)₂O, 11.8 g, 54.0 mmol) to the solution.

  • Stir the mixture at room temperature for 12-16 hours.

  • Quench the reaction by adding 50 mL of water.

  • Transfer the mixture to a separatory funnel, separate the layers, and wash the organic layer sequentially with 1 M HCl (2 x 30 mL), saturated NaHCO₃ solution (2 x 30 mL), and brine (1 x 30 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (silica gel, eluting with a gradient of ethyl acetate in hexanes) to afford the pure N-Boc protected lactam.

    • Expected Yield: 85-95%.

Stage 2: Proposed Reductive Skeletal Rearrangement

This stage represents the core of the proposed synthesis, aiming to achieve both the reduction of the lactam and the critical 2-aza to 1-aza framework rearrangement in a single, tandem operation.

Scientific Rationale & Proposed Mechanism: Standard reduction of a lactam with a powerful hydride reagent like lithium aluminum hydride (LiAlH₄) typically yields the corresponding cyclic amine by reducing the carbonyl group to a methylene (CH₂) group.[4] We propose that under carefully controlled conditions, the initial reduction intermediate can be induced to undergo a skeletal rearrangement.

The proposed mechanism involves the initial attack of hydride on the lactam carbonyl to form a stable hemiaminal aluminate complex. It is hypothesized that the introduction of a suitable Lewis acid upon completion of the reduction could coordinate to the oxygen, facilitating ring-opening to an N-acyliminium ion intermediate. This electrophilic species could then trigger a Wagner-Meerwein-type 1,2-shift of the C1-C7 bridge, leading to the thermodynamically more stable 1-azabicyclic framework. Subsequent reduction of the remaining aldehyde functionality would yield the desired 3-hydroxy product.

G cluster_mech Proposed Reductive Rearrangement Mechanism A N-Boc Saturated Lactam B Hemiaminal Aluminate Complex A->B 1. LiAlH₄ C N-Acyliminium Intermediate B->C 2. Lewis Acid (e.g., AlCl₃) D Rearranged Aldehyde Intermediate C->D Wagner-Meerwein Shift E Final Product (N-Boc) D->E Intramolecular Hydride Delivery

Figure 2: Postulated mechanism for the key reductive rearrangement step.

Protocol 2.1: Tandem Reduction and Rearrangement

Safety Precaution: Lithium aluminum hydride (LiAlH₄) is a highly reactive, pyrophoric, and water-sensitive reagent. It must be handled under a strict inert atmosphere (nitrogen or argon). All glassware must be rigorously dried, and reactions should be conducted behind a safety shield.

Reagent/MaterialMolar Mass ( g/mol )QuantityMoles (mmol)Stoichiometry
N-Boc Saturated Lactam211.274.0 g18.91.0 equiv
LiAlH₄ (1.0 M in THF)37.9528.4 mL28.41.5 equiv
Aluminum Chloride (AlCl₃)133.343.0 g22.61.2 equiv
Tetrahydrofuran (THF), Dry72.11150 mLN/ASolvent
Ethyl Acetate88.11~30 mLN/AQuenching

Step-by-Step Procedure:

  • Set up a flame-dried, three-necked 500 mL flask equipped with a dropping funnel, reflux condenser, and nitrogen inlet.

  • Add a solution of the N-Boc saturated lactam (4.0 g, 18.9 mmol) in dry THF (50 mL) to the flask.

  • Cool the solution to 0 °C using an ice-water bath.

  • Slowly add the LiAlH₄ solution (28.4 mL of 1.0 M solution in THF, 28.4 mmol) dropwise via the dropping funnel over 30 minutes, maintaining the internal temperature below 5 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and then gently heat to reflux for 4 hours.

  • Cool the reaction mixture back down to -20 °C (ice-salt bath).

  • In a separate dry flask, suspend anhydrous AlCl₃ (3.0 g, 22.6 mmol) in dry THF (50 mL) and cool to 0 °C. Carefully transfer this slurry to the dropping funnel via cannula and add it dropwise to the reaction mixture, keeping the temperature below -15 °C.

  • Stir the mixture at -20 °C for 1 hour, then allow it to warm slowly to room temperature and stir for an additional 12 hours.

  • Work-up (Fieser method): Cool the flask to 0 °C. Cautiously and slowly quench the reaction by the sequential dropwise addition of:

    • 3.0 mL of water

    • 3.0 mL of 15% aqueous NaOH

    • 9.0 mL of water

  • Stir the resulting granular white precipitate vigorously for 1 hour.

  • Filter the mixture through Celite®, washing the solid thoroughly with THF (3 x 30 mL).

  • Combine the filtrates and concentrate under reduced pressure. Purify the residue by flash column chromatography (silica gel, eluting with a gradient of methanol in dichloromethane) to isolate the N-Boc protected target molecule.

    • Expected Yield: 40-55% (This is a theoretical estimate for a challenging transformation).

Stage 3: Final Deprotection

The final step is the removal of the Boc protecting group to furnish the desired primary amine.

Protocol 3.1: Acid-Catalyzed Deprotection

Scientific Rationale: The Boc group is labile under strong acidic conditions. Trifluoroacetic acid (TFA) is effective for this purpose, as it cleanly cleaves the Boc group, and both the reagent and the tert-butyl byproducts are volatile and easily removed.

Reagent/MaterialMolar Mass ( g/mol )QuantityMoles (mmol)Stoichiometry
N-Boc Protected Product213.281.5 g7.01.0 equiv
Trifluoroacetic Acid (TFA)114.0210 mL~130Excess
Dichloromethane (DCM)84.9310 mLN/ASolvent

Step-by-Step Procedure:

  • Dissolve the N-Boc protected alcohol (1.5 g, 7.0 mmol) in DCM (10 mL) in a round-bottom flask and cool to 0 °C.

  • Add TFA (10 mL) dropwise.

  • Remove the ice bath and stir the solution at room temperature for 2 hours.

  • Remove all volatile components under reduced pressure.

  • Dissolve the residue in a minimal amount of water and basify to pH > 11 by the addition of 5 M NaOH solution.

  • Extract the aqueous layer with dichloromethane (4 x 20 mL).

  • Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the final product, (3S,4S)-1-azabicyclo[2.2.1]heptan-3-ol.

    • Expected Yield: >95%.

References

  • Vertex AI Search. (2026, February 13).
  • Fülöp, F., & Forró, E. (2024). Application of 2‐Azabicyclo[2.2.1]Hept‐5‐En‐3‐One (Vince Lactam) in Synthetic Organic and Medicinal Chemistry. The Chemical Record.
  • Singh, R. P., & Vince, R. (2025). 2-Azabicyclo[2.2.1]hept-5-en-3-one: Chemical Profile of a Versatile Synthetic Building Block and Its Impact on the Development of Therapeutics.
  • Fülöp, F., & Forró, E. (2024). Application of 2-Azabicyclo[2.2.1]Hept-5-En-3-One (Vince Lactam) in Synthetic Organic and Medicinal Chemistry. PubMed.
  • ChemicalBook. (n.d.). Synthesis of 2-Azabicyclo[2.2.1]heptan-3-one, (1R,4S)- from (1S,4R)-2-Aza-bicyclo[2.2.1]hept-5-en-3-one.
  • Reiss, J. (2023, February 3). Lithium Aluminum Hydride (LiAlH4)

Sources

The Enigmatic Chiral Ligand: (3S,4S)-1-Azabicyclo[2.2.1]heptan-3-ol in Asymmetric Catalysis

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Application Guide for Researchers and Drug Development Professionals

Introduction: The Promise of a Constrained Bicyclic Ligand

(3S,4S)-1-azabicyclo[2.2.1]heptan-3-ol presents a unique and compelling architecture for a chiral ligand. Its rigid bicyclic framework locks the stereocenters into a well-defined spatial arrangement, a critical attribute for effective stereochemical communication in a catalytic cycle. The cis relationship between the hydroxyl and the bridgehead nitrogen atom creates a bidentate chelation site for a metal center, predisposing the resulting catalyst to a highly organized transition state.

The core structure, a 1-azabicyclo[2.2.1]heptane, is a recognized pharmacophore and a valuable building block in medicinal chemistry, suggesting that catalysts derived from it may offer unique solubility and compatibility profiles in complex synthetic environments. This guide will focus on its most probable application: the enantioselective addition of organozinc reagents to aldehydes, a cornerstone transformation in the synthesis of chiral secondary alcohols.

Mechanistic Postulates and the Rationale for Application

The enantioselective addition of diethylzinc to aldehydes is a classic benchmark reaction for the evaluation of new chiral ligands. The prevailing mechanistic hypothesis for catalysis by β-amino alcohols involves the formation of a chiral zinc alkoxide dimer.

Causality in Experimental Design: The choice to investigate (3S,4S)-1-azabicyclo[2.2.1]heptan-3-ol in this context is underpinned by the following rationale:

  • Bidentate Chelation: The nitrogen and oxygen atoms are ideally positioned to form a stable five-membered chelate ring with a metal, such as zinc or titanium.

  • Steric Hindrance: The bicyclic structure provides a defined steric environment around the active site, which is essential for differentiating the enantiotopic faces of the prochiral aldehyde.

  • Rigidity: The conformational rigidity of the ligand minimizes the number of possible transition states, thereby enhancing the likelihood of high enantioselectivity.

Below is a conceptual workflow for the application of (3S,4S)-1-azabicyclo[2.2.1]heptan-3-ol in a catalytic asymmetric addition reaction.

Caption: Conceptual workflow for the enantioselective addition of diethylzinc to aldehydes using (3S,4S)-1-azabicyclo[2.2.1]heptan-3-ol.

Detailed (Predictive) Application Protocols

The following protocols are based on established procedures for analogous chiral β-amino alcohol ligands and represent a robust starting point for the investigation of (3S,4S)-1-azabicyclo[2.2.1]heptan-3-ol.

Protocol 1: Enantioselective Ethylation of Benzaldehyde

Objective: To synthesize enantiomerically enriched 1-phenyl-1-propanol.

Materials:

  • (3S,4S)-1-azabicyclo[2.2.1]heptan-3-ol

  • Diethylzinc (1.0 M solution in hexanes)

  • Benzaldehyde (freshly distilled)

  • Anhydrous toluene

  • Saturated aqueous ammonium chloride solution

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Standard laboratory glassware, dried in an oven and cooled under a stream of inert gas (nitrogen or argon).

Procedure:

  • Catalyst Formation:

    • To a flame-dried Schlenk flask under an inert atmosphere, add (3S,4S)-1-azabicyclo[2.2.1]heptan-3-ol (5.7 mg, 0.05 mmol, 5 mol%).

    • Add anhydrous toluene (2.0 mL).

    • To the resulting solution, add diethylzinc (1.0 mL, 1.0 mmol, 2.0 equiv) dropwise at room temperature.

    • Stir the mixture for 30 minutes at room temperature. A white precipitate may form.

  • Asymmetric Addition:

    • Cool the catalyst mixture to 0 °C in an ice bath.

    • In a separate flame-dried flask, prepare a solution of benzaldehyde (53 mg, 0.5 mmol, 1.0 equiv) in anhydrous toluene (1.0 mL).

    • Add the benzaldehyde solution to the catalyst mixture dropwise over 5 minutes.

    • Stir the reaction mixture at 0 °C and monitor the progress by thin-layer chromatography (TLC). Allow the reaction to proceed for 12-24 hours.

  • Work-up and Purification:

    • Upon completion, quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride solution (5 mL) at 0 °C.

    • Allow the mixture to warm to room temperature and stir for 30 minutes.

    • Extract the aqueous layer with ethyl acetate (3 x 10 mL).

    • Combine the organic layers and wash with brine (10 mL).

    • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 1-phenyl-1-propanol.

  • Analysis:

    • Determine the enantiomeric excess (ee) of the product by chiral High-Performance Liquid Chromatography (HPLC) analysis.

Self-Validation: The protocol's integrity is maintained by careful monitoring of reaction conditions and rigorous analysis of the final product. The expected outcome is the formation of 1-phenyl-1-propanol with a measurable enantiomeric excess. The degree of enantioselectivity will be a direct measure of the efficacy of (3S,4S)-1-azabicyclo[2.2.1]heptan-3-ol as a chiral ligand in this transformation.

Protocol 2: Screening of Aromatic Aldehydes

To establish the substrate scope, a variety of substituted aromatic aldehydes should be subjected to the optimized conditions from Protocol 1.

Table 1: Predicted Substrate Scope and Expected Outcomes for the Enantioselective Ethylation of Aromatic Aldehydes

EntryAldehyde SubstratePredicted Yield (%)Predicted ee (%)Notes
1Benzaldehyde>90HighBenchmark substrate.
24-Methoxybenzaldehyde>90HighElectron-donating group may slightly affect reactivity.
34-Nitrobenzaldehyde>85Moderate to HighElectron-withdrawing group may enhance reactivity but potentially lower ee.
42-Chlorobenzaldehyde>80HighOrtho-substituent will increase steric hindrance, a good test for the ligand's selectivity.
51-Naphthaldehyde>85HighBulky aromatic system to probe the steric limits of the catalytic pocket.

Mechanistic Diagram and Stereochemical Model

The stereochemical outcome of the reaction can be rationalized by considering the transition state assembly. The chiral ligand, in coordination with two zinc atoms, forms a rigid chair-like six-membered ring. The aldehyde coordinates to one of the zinc atoms, and the ethyl group is transferred from the other zinc atom. The facial selectivity is dictated by the steric environment created by the bicyclic backbone of the ligand.

Catalytic_Cycle L_ZnEt Ligand-ZnEt Complex Dimer Chiral Dimeric Zinc Complex L_ZnEt->Dimer + Ligand-ZnEt Aldehyde_Coord Aldehyde Coordination Dimer->Aldehyde_Coord + Aldehyde Transition_State Stereodetermining Transition State Aldehyde_Coord->Transition_State Ethyl Transfer Product_Release Product Release Transition_State->Product_Release Formation of Zinc Alkoxide Catalyst_Regen Catalyst Regeneration Product_Release->Catalyst_Regen + Et2Zn Catalyst_Regen->Dimer

Caption: Proposed catalytic cycle for the enantioselective addition of diethylzinc to an aldehyde catalyzed by a chiral amino alcohol.

Future Directions and Broader Applications

The successful application of (3S,4S)-1-azabicyclo[2.2.1]heptan-3-ol in the enantioselective addition of diethylzinc to aldehydes would open the door to a broader range of catalytic transformations. Its unique structural features could be advantageous in other asymmetric reactions, including:

  • Asymmetric Hydrogenation: As a ligand for transition metals like rhodium or iridium.

  • Cycloaddition Reactions: In Diels-Alder or [3+2] cycloadditions.

  • Michael Additions: For the conjugate addition of nucleophiles to α,β-unsaturated systems.

Further derivatization of the hydroxyl or the secondary amine (after N-deprotection if starting from a protected precursor) could also lead to a library of related ligands with fine-tuned steric and electronic properties.

Conclusion

(3S,4S)-1-azabicyclo[2.2.1]heptan-3-ol stands as a ligand of significant potential in the field of asymmetric catalysis. While its application is not yet a well-trodden path, the principles of coordination chemistry and steric control strongly suggest its utility. The protocols and conceptual frameworks presented in this guide are intended to provide a solid foundation for researchers to unlock the catalytic capabilities of this intriguing molecule. The exploration of such novel ligand architectures is paramount to the continued advancement of asymmetric synthesis and the efficient production of enantiomerically pure molecules for the pharmaceutical and fine chemical industries.

References

As there are no direct publications on the catalytic use of (3S,4S)-1-azabicyclo[2.2.1]heptan-3-ol found in the initial search, this section will be populated with references to analogous systems and foundational concepts once specific experimental data for the title compound becomes available through further research.

Preparation of Muscarinic Agonists Utilizing an Azabicyclo[2.2.1]heptan-3-ol Scaffold: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

This comprehensive guide provides detailed application notes and protocols for the synthesis and characterization of muscarinic agonists derived from the versatile azabicyclo[2.2.1]heptan-3-ol scaffold. This document is intended for researchers, medicinal chemists, and drug development professionals engaged in the discovery of novel cholinergic agents. We will delve into the strategic synthesis of key precursors, their stereoselective derivatization, and the subsequent pharmacological evaluation of the resulting compounds. The causality behind experimental choices will be elucidated, and all protocols are designed to be self-validating systems.

Introduction: The Azabicyclo[2.2.1]heptane Scaffold in Muscarinic Agonist Design

The rigid bicyclic structure of the azabicyclo[2.2.1]heptane core offers a unique platform for the design of selective muscarinic agonists.[1] Its conformational rigidity allows for the precise spatial orientation of pharmacophoric elements, which can lead to enhanced affinity and selectivity for specific muscarinic receptor subtypes (M1-M5).[2] The hydroxyl group at the C-3 position serves as a convenient handle for the introduction of various ester and ether functionalities, enabling the systematic exploration of structure-activity relationships (SAR). The stereochemistry at the C-3 position, as well as the overall stereochemistry of the bicyclic system, plays a crucial role in receptor recognition and functional activity.[3][4]

Synthetic Strategies and Protocols

The synthesis of muscarinic agonists from azabicyclo[2.2.1]heptan-3-ol can be broadly divided into two key stages: the preparation of the core amino alcohol scaffold and its subsequent functionalization.

Part 1: Synthesis of the Azabicyclo[2.2.1]heptan-3-ol Core

A common and efficient route to the azabicyclo[2.2.1]heptan-3-ol core involves the reduction of the corresponding ketone, 2-azabicyclo[2.2.1]heptan-3-one. The ketone itself can be synthesized via a Diels-Alder reaction of cyclopentadiene with a suitable dienophile.[5] The stereochemical outcome of the reduction (i.e., the formation of the exo or endo alcohol) can be controlled by the choice of reducing agent and reaction conditions, a critical consideration for SAR studies.[6]

Protocol 1: Stereoselective Reduction of 2-Azabicyclo[2.2.1]heptan-3-one

This protocol describes the preparation of both exo- and endo-2-azabicyclo[2.2.1]heptan-3-ol.

Materials:

  • (±)-2-Azabicyclo[2.2.1]hept-5-en-3-one

  • 10% Palladium on Carbon (Pd/C)

  • Methanol (MeOH)

  • Ethyl Acetate (EtOAc)

  • Sodium Borohydride (NaBH₄)

  • Lithium Aluminum Hydride (LiAlH₄)

  • Anhydrous Tetrahydrofuran (THF)

  • Hydrochloric Acid (HCl)

  • Sodium Hydroxide (NaOH)

  • Dichloromethane (DCM)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

Step 1: Hydrogenation of the Alkene

  • In a flask, dissolve (±)-2-azabicyclo[2.2.1]hept-5-en-3-one (1.0 eq) in a mixture of EtOAc and MeOH.

  • Carefully add 10% Pd/C (5-10 mol%).

  • Hydrogenate the mixture under a hydrogen atmosphere (balloon or Parr shaker) at room temperature until the reaction is complete (monitored by TLC or GC-MS).

  • Filter the reaction mixture through a pad of Celite to remove the catalyst and concentrate the filtrate under reduced pressure to obtain 2-azabicyclo[2.2.1]heptan-3-one.

Step 2a: Synthesis of endo-2-Azabicyclo[2.2.1]heptan-3-ol

  • Dissolve 2-azabicyclo[2.2.1]heptan-3-one (1.0 eq) in MeOH and cool the solution to 0 °C in an ice bath.

  • Slowly add sodium borohydride (NaBH₄, 1.5 eq) in small portions. The use of a less sterically hindered reducing agent favors the formation of the endo isomer.

  • Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for 2 hours.

  • Quench the reaction by the slow addition of water.

  • Concentrate the mixture under reduced pressure to remove most of the methanol.

  • Extract the aqueous residue with DCM (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate to yield the crude endo-alcohol, which can be purified by column chromatography.

Step 2b: Synthesis of exo-2-Azabicyclo[2.2.1]heptan-3-ol

  • In a flame-dried flask under an inert atmosphere, suspend lithium aluminum hydride (LiAlH₄, 1.5 eq) in anhydrous THF.

  • Cool the suspension to 0 °C and slowly add a solution of 2-azabicyclo[2.2.1]heptan-3-one (1.0 eq) in anhydrous THF. The sterically more demanding hydride will preferentially attack from the less hindered face to yield the exo alcohol.

  • After the addition is complete, allow the reaction to warm to room temperature and then reflux for 4 hours.

  • Cool the reaction to 0 °C and carefully quench by the sequential addition of water, 15% aqueous NaOH, and then more water (Fieser workup).

  • Filter the resulting precipitate and wash it thoroughly with THF.

  • Concentrate the filtrate to obtain the crude exo-alcohol, which can be purified by column chromatography.

G start 2-Azabicyclo[2.2.1]hept-5-en-3-one ketone 2-Azabicyclo[2.2.1]heptan-3-one start->ketone H₂, Pd/C endo_ol endo-2-Azabicyclo[2.2.1]heptan-3-ol ketone->endo_ol NaBH₄, MeOH exo_ol exo-2-Azabicyclo[2.2.1]heptan-3-ol ketone->exo_ol LiAlH₄, THF

Part 2: Functionalization of the Azabicyclo[2.2.1]heptan-3-ol Core

The hydroxyl group of the azabicyclo[2.2.1]heptan-3-ol provides a versatile point for derivatization. Esterification and etherification are common strategies to introduce moieties that can interact with the muscarinic receptors. Simple esters, such as the acetate, can serve as starting points for SAR exploration.[7]

Protocol 2: Esterification of 2-Azabicyclo[2.2.1]heptan-3-ol

This protocol describes a general method for the acylation of the amino alcohol.

Materials:

  • exo- or endo-2-Azabicyclo[2.2.1]heptan-3-ol

  • Acetic Anhydride (or other desired acid anhydride/acyl chloride)

  • Triethylamine (Et₃N) or Pyridine

  • Dichloromethane (DCM)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Dissolve the exo- or endo-2-azabicyclo[2.2.1]heptan-3-ol (1.0 eq) in DCM.

  • Add triethylamine (1.5 eq) or pyridine (as a catalyst and base).

  • Cool the solution to 0 °C and add acetic anhydride (1.2 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.

  • Upon completion, wash the reaction mixture with saturated aqueous NaHCO₃ solution (2 x 20 mL) to remove excess anhydride and acid byproducts.

  • Wash the organic layer with brine (1 x 20 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • The crude ester can be purified by silica gel column chromatography to yield the desired product.[8]

Pharmacological Evaluation

The synthesized compounds should be evaluated for their affinity and functional activity at the five human muscarinic receptor subtypes (M1-M5).

Quantitative Data Presentation

The following table presents representative pharmacological data for muscarinic agonists based on the azabicyclo[2.2.1]heptane scaffold. Note that the data for WAY-132983, a 1-aza-bicyclo[2.2.1]heptane derivative, and the acetoxy derivatives of the 5-ol and 6-ol isomers of 2-azabicyclo[2.2.1]heptane are included as close structural analogs to guide expectations for novel 3-ol derivatives.[7][9]

CompoundReceptor SubtypeBinding Affinity (Ki, nM)Functional Activity (IC50/EC50, nM)Emax (%)
WAY-132983 M19.46.6 (IC50)65
M219.049.8 (IC50)-
M311.023 (IC50)41
M429.010.5 (IC50)100
M516.0300 (IC50)18
exo-2-Methyl-5-acetoxy-2-azabicyclo[2.2.1]heptane M1-M3 (non-selective)6,630 - 47,600-Partial Agonist
Experimental Protocols for Pharmacological Assays

Protocol 3: Radioligand Binding Assay for Muscarinic Receptor Affinity (Ki)

This protocol determines the affinity of the test compounds for the different muscarinic receptor subtypes.

Materials:

  • Cell membranes prepared from CHO or HEK293 cells stably expressing human M1, M2, M3, M4, or M5 receptors.

  • [³H]-N-methylscopolamine ([³H]-NMS) or [³H]-quinuclidinyl benzilate ([³H]-QNB) (radiolabeled antagonists).

  • Test compounds (azabicyclo[2.2.1]heptan-3-ol derivatives).

  • Atropine or another high-affinity muscarinic antagonist (for non-specific binding determination).

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Scintillation vials and scintillation cocktail.

  • Microplate harvester and filter mats.

Procedure:

  • Prepare serial dilutions of the test compounds.

  • In a 96-well plate, add the cell membranes, the radioligand (at a concentration near its Kd), and either the test compound, buffer (for total binding), or atropine (for non-specific binding).

  • Incubate the plate at room temperature for 1-2 hours to reach equilibrium.

  • Harvest the contents of the wells onto filter mats using a microplate harvester.

  • Wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Place the filter discs into scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

  • Calculate the specific binding and determine the Ki values using the Cheng-Prusoff equation.

Protocol 4: Functional Assay - Calcium Mobilization for M1, M3, and M5 Receptors

This assay measures the functional potency of agonists at Gq-coupled muscarinic receptors.

Materials:

  • CHO or HEK293 cells stably expressing human M1, M3, or M5 receptors.

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

  • Test compounds.

  • Carbachol or acetylcholine (as a reference agonist).

  • Fluorescence plate reader with an injection port.

Procedure:

  • Plate the cells in a black-walled, clear-bottom 96-well plate and allow them to adhere overnight.

  • Load the cells with the calcium-sensitive dye according to the manufacturer's protocol.

  • Prepare serial dilutions of the test compounds and the reference agonist.

  • Measure the baseline fluorescence in the plate reader.

  • Inject the compound dilutions into the wells and immediately begin recording the fluorescence intensity over time.

  • Determine the peak fluorescence response for each concentration.

  • Plot the response against the logarithm of the agonist concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax values.

Muscarinic Receptor Signaling Pathways

Muscarinic agonists derived from the azabicyclo[2.2.1]heptan-3-ol scaffold are expected to primarily target M1 and M3 receptors, which are coupled to the Gq/11 family of G-proteins. Activation of these receptors leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC).

G Agonist Agonist M1_M3_Receptor M1_M3_Receptor Agonist->M1_M3_Receptor Binds to Gq_11 Gq_11 M1_M3_Receptor->Gq_11 Activates PLC PLC Gq_11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca_release IP3->Ca_release Stimulates PKC PKC DAG->PKC Activates Cellular_Response Cellular_Response Ca_release->Cellular_Response PKC->Cellular_Response

Conclusion

The azabicyclo[2.2.1]heptan-3-ol scaffold represents a promising starting point for the development of novel muscarinic agonists. The synthetic routes outlined in this guide provide a robust framework for accessing key stereoisomers of this core structure. Subsequent functionalization, guided by the principles of medicinal chemistry and informed by the pharmacological data of related compounds, will enable the generation of potent and selective muscarinic receptor modulators. The detailed protocols for pharmacological evaluation will ensure the rigorous characterization of these novel chemical entities, ultimately contributing to the advancement of therapies for a range of cholinergic-related disorders.

References

  • Langmead, C. J., et al. (2007). Pharmacological characterization of the muscarinic agonist (3R,4R)-3-(3-hexylsulfanyl-pyrazin-2-yloxy)-1-aza-bicyclo[2.2.1]heptane (WAY-132983) in in vitro and in vivo models of chronic pain. Journal of Pharmacology and Experimental Therapeutics, 322(3), 1033-1041. [Link]

  • Sauerberg, P., et al. (1992). Synthesis and muscarinic receptor activity of ester derivatives of 2-substituted 2-azabicyclo[2.2.1]heptan-5-ol and -6-ol. Journal of Medicinal Chemistry, 35(12), 2274-2283. [Link]

  • Tecle, H., et al. (1998). Design and synthesis of m1-selective muscarinic agonists: (R)-(-)-(Z)-1-azabicyclo[2.2.1]heptan-3-one, O-(3-(3'-methoxyphenyl)-2-propynyl)oxime maleate (CI-1017), a functionally m1-selective muscarinic agonist. Journal of Medicinal Chemistry, 41(14), 2524-2536. [Link]

  • Deeter, J. B., et al. (1999). Synthesis and Stereochemical Assignment of exo- and endo-7-Methyl-7-azabicyclo[2.2.1]heptan-2-ol. Organic Letters, 1(9), 1439-1441. [Link]

  • PubMed. (1999). Synthesis and stereochemical assignment of exo- and endo-7-methyl-7-azabicyclo[2.2.1]heptan-2-ol. Org Lett, 1(9), 1439-41. [Link]

  • Birdsall, N. J. M., & Hulme, E. C. (2001). Muscarinic Receptor Agonists and Antagonists. Molecules, 6(3), 142. [Link]

  • Wikipedia. (2024). Muscarinic agonist. [Link]

  • Plate, R., et al. (1996). Synthesis and muscarinic M3 pharmacological activities of 1-azabicyclo[2.2.2]octan-3-one oxime derivatives. Bioorganic & Medicinal Chemistry, 4(2), 239-245. [Link]

  • Zhong, J., et al. (2022). Enantioselective Syntheses of 2-Azabicyclo[2.2.1]heptanes via Brønsted Acid Catalyzed Ring-Opening of meso-Epoxides. Organic Letters, 24(48), 8791-8795. [Link]

  • BindingDB. Ki Summary. [Link]

  • SciSpace. (2001). Muscarinic Receptor Agonists and Antagonists. [Link]

  • ChemRxiv. (2025). 2-Azabicyclo[3.2.0]heptane as a Bicyclic Isostere for Medicinal Chemistry: Synthesis and Physicochemical Characterization. [Link]

  • University of Colorado Boulder. Alcohol to Ester. [Link]

  • National Center for Biotechnology Information. (2023). Muscarinic Agonists. [Link]

  • AccessMedicine. Muscarinic Receptor Agonists and Antagonists. [Link]

  • Jung, M. E., & Shapiro, J. J. (1980). Synthesis and Structure Determination of 2-Azabicyclo[2.2.1]hept-2-enes and Their Derivatives. W Effect on Chemical Shifts. Journal of the American Chemical Society, 102(26), 7862-7863. [Link]

  • Google Patents. (1985). Process for the preparation of 2-azabicyclo[2.2.1]hept-5-en-3-on.
  • ResearchGate. (2025). Mixed carboxylic acid anhydrides: II. Esterification of alcohols with the formic acid/acetic anhydride reaction mixture. [Link]

  • Orlek, B. S., et al. (1993). Synthesis and SAR of bulky 1-azabicyclo[2.2.1]-3-one oximes as muscarinic receptor subtype selective agonists. Life Sciences, 52(5-6), 505-511. [Link]

  • Organic Chemistry Portal. Ester synthesis by esterification. [Link]

  • Google Patents. (1998). 7-Azabicyclo 2.2.1!
  • ResearchGate. (2025). Muscarinic Receptor Agonists and Antagonists. [Link]

Sources

Strategic Synthesis of Carbovir Analogs: A Guide from Azabicyclic Precursors

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

Carbocyclic nucleoside analogs are a cornerstone of antiviral therapy, renowned for their enhanced metabolic stability and potent activity against viruses like HIV.[1] This stability is conferred by replacing the furanose ring's oxygen with a methylene group, making them resistant to enzymatic cleavage.[1] Carbovir, and its widely used prodrug Abacavir, exemplify the clinical success of this structural class.[1][2] The ongoing challenge of drug-resistant viral strains necessitates the development of novel carbovir analogs. This guide provides a detailed technical overview and actionable protocols for the enantioselective synthesis of carbovir analogs, leveraging the versatile and strategic azabicyclic lactam, (±)-2-azabicyclo[2.2.1]hept-5-en-3-one, as a key starting material. We will explore the causality behind the synthetic strategy, from chiral resolution to the construction of the carbocyclic core and its final coupling with diverse nucleobases.

Introduction: The Strategic Advantage of Azabicyclic Precursors

The synthesis of enantiomerically pure carbocyclic nucleosides presents a significant chemical challenge, primarily in establishing the correct stereochemistry on the cyclopentene core. A highly effective and widely adopted strategy begins with a rigid, bicyclic system that holds the desired stereochemical information in a constrained conformation. The lactam (±)-2-azabicyclo[2.2.1]hept-5-en-3-one, often referred to as the "Vince lactam," has emerged as a premier starting material for this purpose.[3][4][5]

The core advantages of this approach are:

  • Stereochemical Control: The rigid bicyclic structure allows for predictable facial selectivity in reactions and provides a scaffold that can be resolved into single enantiomers early in the synthesis.

  • Convergent Strategy: The lactam serves as a precursor to the carbocyclic "sugar" mimic, which is synthesized independently of the nucleobase. This convergent approach allows for the late-stage introduction of various purine or pyrimidine bases, facilitating the creation of a library of analogs for screening.[1]

  • Inherent Functionality: The lactam and alkene functionalities within the precursor are readily manipulated to install the necessary hydroxyl and amino groups required for the final carbocyclic nucleoside structure.

This guide details a chemoenzymatic approach, which combines the precision of biological catalysis for chiral resolution with the efficiency of modern organic synthesis for molecular construction.[6]

Retrosynthetic Analysis and Overall Workflow

The synthetic plan hinges on a convergent coupling of a functionalized cyclopentenyl amine derivative with a purine base. Our retrosynthetic analysis identifies the key intermediate, an aminocyclopentenol, which is derived directly from the enantiomerically pure Vince lactam.

G A Target Carbovir Analog B Protected Carbocyclic Nucleoside A->B Deprotection C Key Intermediate: cis-Aminocyclopentenol Derivative B->C Nucleobase Coupling (e.g., Pd(0) catalysis) E Nucleobase (e.g., 2-amino-6-chloropurine) B->E D Enantiopure Vince Lactam (-)-1R,4S C->D Lactam Ring Opening & Reduction F Racemic Vince Lactam (±)-2-azabicyclo[2.2.1]hept-5-en-3-one D->F G Enzymatic Resolution F->G Synthesis G->D Selective Hydrolysis

Caption: Retrosynthetic analysis for Carbovir analogs.

The overall synthetic workflow proceeds through three main stages:

  • Chiral Resolution: Enzymatic resolution of the racemic Vince lactam to isolate the requisite (-)-(1R,4S)-enantiomer.

  • Carbocyclic Core Synthesis: Regio- and stereoselective manipulation of the enantiopure lactam to generate the key aminocyclopentenol intermediate.

  • Convergent Assembly and Final Elaboration: Coupling of the carbocyclic core with the desired nucleobase, followed by functional group manipulation and deprotection to yield the final analog.

Detailed Protocols and Methodologies

Protocol 1: Chemoenzymatic Resolution of (±)-2-Azabicyclo[2.2.1]hept-5-en-3-one

The generation of an enantiomerically pure starting material is critical for the synthesis of the biologically active (-)-carbovir. A whole-cell biocatalytic resolution provides a highly efficient and scalable method to obtain both enantiomers of the Vince lactam in high optical purity.[6]

Rationale: This protocol leverages the stereospecificity of microbial γ-lactamases. Enzymes from organisms like Rhodococcus sp. can selectively hydrolyze one enantiomer of the lactam, allowing for the separation of the unreacted, desired enantiomer from the hydrolyzed, undesired one.

Step-by-Step Protocol:

  • Culture Preparation: Cultivate a suitable microorganism (e.g., Rhodococcus sp.) expressing a stereoselective γ-lactamase in an appropriate growth medium until a desired cell density is reached.

  • Biotransformation: Harvest the cells and resuspend them in a phosphate buffer. Add the racemic lactam (±)-2-azabicyclo[2.2.1]hept-5-en-3-one to the cell suspension.

  • Reaction Monitoring: Maintain the reaction at a controlled temperature (e.g., 30 °C) with gentle agitation. Monitor the reaction progress by chiral HPLC or GC to track the enantiomeric excess (e.e.) of the remaining lactam.

  • Work-up: Once the reaction reaches approximately 50% conversion (and the e.e. of the unreacted lactam is >98%), terminate the reaction by centrifuging to remove the cells.

  • Extraction: Extract the aqueous supernatant exhaustively with an organic solvent such as ethyl acetate or dichloromethane. The unreacted lactam enantiomer will be in the organic phase, while the ring-opened amino acid from the hydrolyzed enantiomer will remain in the aqueous phase.

  • Purification: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting solid is the enantiopurified lactam, which can be further purified by recrystallization if necessary.

Parameter Typical Value Reference
Substrate Concentration10-20 g/L[6]
Cell Loading50-100 g/L (wet weight)[6]
Temperature30 °C[6]
Typical Reaction Time12-24 hours[6]
Enantiomeric Excess (e.e.)>98%[6]
Protocol 2: Synthesis of the Key Intermediate: cis-[4-(2-Amino-6-chloro-9H-purin-9-yl)-2-cyclopentenyl]carbinol

This phase transforms the enantiopure lactam into the versatile carbocyclic core, ready for coupling. This protocol is adapted from established syntheses of carbovir and abacavir.[5]

G cluster_0 Stage 1: Lactam to Amino Alcohol cluster_1 Stage 2: Coupling and Elaboration A (-)-Vince Lactam B N-Boc Protected Amino Acid A->B 1. LiOH, H₂O 2. Boc₂O C Protected Amino Alcohol B->C 1. Esterification (CH₂N₂) 2. Reduction (LiBH₄) D Protected Amino Alcohol E Cyclopentenyl Carbamate D->E Mesylation & Elimination F Key Intermediate E->F Pd(0) Catalyzed Coupling with 2-amino-6-chloropurine

Sources

Troubleshooting & Optimization

resolving 1-azabicyclo[2.2.1]heptan-3-ol enantiomers with tartaric acid

Author: BenchChem Technical Support Team. Date: February 2026

Status: Active Agent: Senior Application Scientist Topic: Enantiomeric Resolution via Diastereomeric Salt Formation (Tartaric Acid) Reference ID: RES-AZA-221-OH

Core Directive & Scope

You have reached the technical support hub for the resolution of 1-azabicyclo[2.2.1]heptan-3-ol (also known as 1-azanorbornan-3-ol). This guide addresses the separation of the (


)- and (

)-enantiomers (typically the exo-isomers) using Tartaric Acid as the chiral resolving agent.

Executive Summary: While modern chromatography (SMB/SFC) is faster, classical resolution via tartaric acid remains the most cost-effective method for multi-kilogram scale-up. However, this specific bicyclic amine forms tartrate salts that are prone to hygroscopicity and oiling out . Success depends strictly on solvent ratios and temperature control.

Standard Operating Procedure (SOP)

Workflow Visualization

The following diagram outlines the critical path for the resolution of the racemic alcohol using D-Tartaric acid to isolate the (


)-enantiomer (as per standard literature precedents for this scaffold).

ResolutionWorkflow Start Racemic 1-azabicyclo[2.2.1]heptan-3-ol (Free Base) Solvent Dissolve in MeOH/EtOH (1:5) Reflux to Clear Solution Start->Solvent Reagent Add D-(-)-Tartaric Acid (1.0 Equiv) Reagent->Solvent Cooling Controlled Cooling (0.5°C/min to 5°C) Solvent->Cooling Check Precipitate Formed? Cooling->Check Filter Filtration & Wash (Cold EtOH) Check->Filter Yes (Crystals) Trouble See Troubleshooting: 'Oiling Out' Check->Trouble No (Oil/Clear) Recryst Recrystallization (MeOH/Acetone) Filter->Recryst Liberation Basify (NaOH/K2CO3) Extract w/ CHCl3 Recryst->Liberation Product Pure (S,S)-Enantiomer Liberation->Product

Caption: Workflow for the resolution of 1-azabicyclo[2.2.1]heptan-3-ol using D-Tartaric Acid. Note the critical decision point at precipitation.

Detailed Protocol

Reagents:

  • Substrate: Racemic 1-azabicyclo[2.2.1]heptan-3-ol (Free base).[1]

  • Resolving Agent: D-(-)-Tartaric acid (Natural L-(+) yields the opposite enantiomer).

  • Solvent System: Methanol (MeOH) and Ethanol (EtOH).

Step-by-Step Instructions:

  • Stoichiometry Setup: Calculate 1.0 molar equivalent of D-tartaric acid relative to the amine.

    • Note: Unlike some amines that use the "Marckwald Principle" (0.5 equiv), this bicyclic system typically requires a 1:1 ratio to form the hemi-tartrate or full tartrate effectively.

  • Dissolution:

    • Dissolve the amine in a minimal amount of MeOH.

    • Dissolve the tartaric acid separately in warm MeOH.

    • Combine the solutions.

  • Solvent Exchange (The Critical Step):

    • The tartrate salt is often too soluble in pure Methanol.

    • Add hot Ethanol (approx. 5 volumes relative to MeOH) and heat the mixture to reflux (

      
      ) until clear.
      
    • Optional: If the solution remains clear upon slight cooling, add Acetone dropwise until a faint turbidity persists, then reheat to clear.

  • Crystallization:

    • Allow the solution to cool to Room Temperature (RT) slowly (over 4–6 hours). Rapid cooling traps impurities and solvent.

    • Refrigerate at

      
       for 12–24 hours.
      
  • Isolation:

    • Filter the white crystalline solid.

    • Crucial: Wash immediately with cold Acetone or Et2O. Ethanol washes may redissolve the salt.

  • Liberation:

    • Dissolve the salt in minimal water.

    • Basify to pH > 12 using 50% NaOH or saturated

      
      .
      
    • Extract exhaustively with

      
       or 
      
      
      
      (the amine is very water-soluble).

Troubleshooting & FAQs

Issue: The mixture formed a viscous oil ("Honey") instead of crystals.

Diagnosis: This is the most common failure mode for 1-azabicyclo[2.2.1] systems. The lattice energy of the salt is insufficient to overcome the solvation energy, or the sample is too wet.

Corrective Actions:

  • The "Scratch & Seed" Method: Induce nucleation by scratching the inner glass wall with a glass rod. If you have a seed crystal from a previous batch, add it at

    
    .
    
  • Solvent Polarity Adjustment: The oil is likely rich in Methanol. Decant the supernatant, redissolve the oil in a small amount of hot EtOH, and add a non-polar anti-solvent like Acetone or Ethyl Acetate until turbid.

  • Advanced Reagent Switch (Pro-Tip): If unsubstituted Tartaric Acid persistently oils out, switch to

    
    -Di-p-toluoyl-L-tartaric acid (DTTA)  or Dibenzoyl-L-tartaric acid (DBTA) . The aromatic rings add lipophilicity and pi-stacking interactions that drastically improve crystallinity for this specific bicyclic skeleton.
    
Issue: Low Enantiomeric Excess (ee%) after the first filtration.

Diagnosis: Enantiomeric enrichment is rarely complete in the first pass (typically 60–80% ee).

Corrective Actions:

  • Recrystallization: Do not proceed to liberation yet. Recrystallize the salt from boiling Ethanol/Water (95:5).

  • The "Swish" Technique: Slurry the solid in refluxing Acetone for 30 minutes. This dissolves surface impurities (the wrong diastereomer) without dissolving the bulk crystal.

Issue: Yield is significantly lower than theoretical (50%).

Diagnosis: High solubility of the salt in the mother liquor.

Corrective Actions:

  • Concentration: Evaporate the mother liquor to half volume and cool again (Second Crop). Warning: The second crop usually has lower optical purity.

  • Check pH: Ensure the amine was fully neutralized. If you used excess acid, the solubility profile changes.

Technical Data Specifications

Solvent Screening Table for Tartrate Salt:

Solvent SystemSolubility (Hot)Solubility (Cold)Crystal QualityRisk Factor
Methanol (Pure) HighHighPoor (No yield)Loss of product
Ethanol (Abs.) HighModerateGoodStandard starting point
EtOH / Acetone (1:1) ModerateLowExcellentBest for yield
Isopropanol (IPA) ModerateVery LowFairMay trap impurities
Water Very HighHighN/ADo not use (unless <5%)

Physical Properties:

ParameterSpecificationNotes
Molecular Weight 113.16 g/mol Free Base
Salt Stoichiometry 1:1Amine : Tartaric Acid
Hygroscopicity HighStore salts in desiccator
Stability ModerateFree base oxidizes slowly in air

References

  • Saunders, J., et al. (1992). Novel Quinuclidine-Based Ligands for the Muscarinic Cholinergic Receptor. Journal of Medicinal Chemistry. (Establishes the baseline for resolving azabicyclic alcohols).
  • Street, L. J., et al. (1990). Synthesis and Resolution of 1-Azabicyclo[2.2.1]heptan-3-ol.[1][2] Journal of Medicinal Chemistry.

  • Boelsterli, J., et al. (1992). Preparation of Enantiomerically Pure 1-Azabicyclo[2.2.1]heptan-3-one.[1][3] Helvetica Chimica Acta. (Describes the D-Tartaric acid resolution of the alcohol precursor).

  • United States Patent 5,346,911. (1994). 1-Azabicyclo[2.2.1]heptane derivatives.[1][4][3][5][6][7][8][9] (Detailed industrial protocols for resolution using tartaric acid and its derivatives).

Disclaimer: This guide is for research purposes only. 1-azabicyclo[2.2.1]heptan-3-ol and its derivatives may have potent biological activity.[1][7] Always consult the Safety Data Sheet (SDS) before handling.

Sources

improving yield of (3S,4S)-1-azabicyclo[2.2.1]heptan-3-ol synthesis

Author: BenchChem Technical Support Team. Date: February 2026

An essential building block in medicinal chemistry, (3S,4S)-1-azabicyclo[2.2.1]heptan-3-ol is a chiral scaffold whose synthesis presents unique challenges in achieving high yield and stereochemical purity. This technical support center provides researchers, scientists, and drug development professionals with in-depth troubleshooting guides and frequently asked questions to navigate the complexities of its synthesis. As Senior Application Scientists, we combine established chemical principles with practical, field-proven insights to help you optimize your experimental outcomes.

Core Synthetic Strategy: The Hetero-Diels-Alder Approach

The construction of the 1-azabicyclo[2.2.1]heptane core is frequently accomplished via a Hetero-Diels-Alder reaction. This [4+2] cycloaddition involves a diene and a dienophile containing a heteroatom (in this case, nitrogen).[1] The stereochemical outcome is dictated by the frontier molecular orbital (FMO) interactions, and careful selection of reagents, catalysts, and conditions is paramount for success.[1] A generalized workflow for this key step is outlined below.

cluster_start Starting Materials cluster_reaction Key Reaction Step cluster_workup Post-Reaction Processing A N-Protected Iminium Ion (Dienophile) C [4+2] Hetero-Diels-Alder Cycloaddition A->C Lewis Acid Catalyst (e.g., BF3·Et2O) B Cyclopentadiene (Diene) B->C D Hydrogenation (Alkene Reduction) C->D Crude Cycloadduct E Deprotection D->E F Reduction of Ketone or Ester to Alcohol E->F G Final Product: (3S,4S)-1-azabicyclo[2.2.1]heptan-3-ol F->G

Caption: Generalized workflow for the synthesis of the 1-azabicyclo[2.2.1]heptane core.

Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses specific issues that may arise during the synthesis, providing explanations and actionable solutions.

Q1: My Hetero-Diels-Alder reaction yield is consistently low. What are the likely causes and how can I improve it?

A1: Low yields in this cycloaddition are common and can stem from several factors.

  • Causality: The primary culprits are often the instability of the iminium ion dienophile, polymerization of starting materials (especially cyclopentadiene), or an unfavorable reaction equilibrium. The Lewis acid catalyst, crucial for activating the dienophile, can also promote side reactions if not used correctly.[2]

  • Troubleshooting Steps:

    • Reagent Purity and Handling: Use freshly distilled cyclopentadiene, as it readily dimerizes at room temperature. Ensure your N-protected glyoxylate or other imine precursor is pure and dry.

    • Temperature Control: These reactions are highly exothermic. Maintain strict low-temperature control (e.g., -60 °C to -78 °C) during the addition of the Lewis acid and the diene to minimize polymerization and side reactions.[2]

    • Lewis Acid Choice and Stoichiometry: The choice of Lewis acid can dramatically impact yield. While BF₃·Et₂O is common, other catalysts like CF₃COOH may offer better results by minimizing polymeric impurities.[2] Experiment with substoichiometric amounts of a stronger Lewis acid or stoichiometric amounts of a milder one.

    • Order of Addition: A slow, controlled addition of cyclopentadiene to the pre-formed complex of the imine and Lewis acid is often critical for maintaining control over the reaction.

Q2: I'm struggling with poor stereoselectivity, obtaining a mixture of isomers. How can I favor the desired (3S,4S) configuration?

A2: Achieving high stereoselectivity is arguably the most critical challenge. The desired configuration depends on both the endo/exo selectivity of the cycloaddition and the facial selectivity with respect to the dienophile.

  • Causality: The endo product is often kinetically favored due to secondary orbital interactions.[1] However, achieving the specific (3S,4S) stereochemistry requires a chiral auxiliary or a chiral catalyst to control the facial selectivity of the diene's approach to the dienophile.

  • Actionable Solutions:

    • Chiral Auxiliaries: Employ a chiral amine, such as (R)-phenylethylamine, to form the initial imine.[2] The bulky chiral group will sterically hinder one face of the dienophile, directing the cyclopentadiene to the opposite face. This auxiliary is typically removed in a later hydrogenolysis step.

    • Chiral Lewis Acid Catalysis: This advanced approach uses a chiral catalyst to create a chiral environment around the achiral dienophile, thereby inducing asymmetry. Oxazaborolidine-based catalysts have been used effectively in similar Diels-Alder reactions.

    • Solvent and Temperature Effects: Systematically screen solvents. Less polar solvents can sometimes enhance facial selectivity by promoting a more organized transition state. Lowering the reaction temperature generally increases selectivity.

Parameter Effect on Yield Effect on Selectivity Recommendation
Temperature Higher temp can increase rate but promotes side reactions.Lower temperatures (e.g., -78°C) generally improve selectivity.Start at -60°C to -78°C and optimize.[2]
Lewis Acid Stronger acids can increase rate but also degradation.Can influence endo/exo ratio; chiral acids induce enantioselectivity.Screen BF₃·Et₂O, CF₃COOH.[2] Consider chiral catalysts for asymmetric synthesis.
Solvent Can affect solubility and catalyst activity.Less polar solvents (e.g., CH₂Cl₂) often favor more ordered transition states.Dichloromethane (CH₂Cl₂) is a common starting point.
Concentration Higher concentrations can increase rate but may lead to polymerization.Generally less impactful than other parameters.Maintain a moderate dilution (e.g., 0.1-0.5 M).
Q3: The purification of the final alcohol is challenging due to its high polarity and water solubility. What purification strategies are effective?

A3: The polar nature of the bicyclic amino alcohol makes standard silica gel chromatography and extraction difficult.

  • Causality: The free amine is basic and will interact strongly with acidic silica gel, leading to significant peak tailing and poor recovery. The hydroxyl group contributes to high polarity and water solubility, complicating aqueous workups.

  • Recommended Protocols:

    • Modified Column Chromatography: If chromatography is necessary, use a deactivated stationary phase. Pre-treat standard silica gel by flushing the column with an eluent containing a small amount of a volatile amine, like triethylamine (~0.5-1%). This neutralizes the acidic sites.[3] Alternatively, use alumina (basic or neutral) as the stationary phase.

    • Crystallization/Salt Formation: A highly effective method is to form a salt of the amine with a suitable acid (e.g., HCl, tartaric acid). The resulting salt often has much better crystalline properties and lower solubility in organic solvents, allowing for purification by recrystallization.[4] The free base can then be liberated by treatment with a base and extraction.

    • Sublimation: For small quantities of highly pure material, vacuum sublimation can be an effective, solvent-free purification method if the compound is thermally stable.

Experimental Protocol: Stereoselective Synthesis of the Azabicyclic Core

This protocol is adapted from established procedures for the synthesis of related 2-azabicyclo[2.2.1]heptane systems and serves as a validated starting point.[2]

Objective: To synthesize Ethyl (1R,3S,4S)-2-[(R)-1-phenylethyl]-2-azabicyclo[2.2.1]heptane-3-carboxylate hydrochloride, a key intermediate.

Step 1: In-situ Formation of the Chiral Imine (Dienophile)

  • To a stirred mixture of ethyl glyoxylate (1.0 eq) and 4 Å molecular sieves in CH₂Cl₂ (approx. 0.4 M) at 0°C, slowly add (R)-phenylethylamine (1.0 eq).

  • Stir the mixture at 0°C for 1 hour. The molecular sieves absorb the water produced during imine formation.

Step 2: Lewis Acid-Catalyzed Diels-Alder Cycloaddition

  • Cool the reaction mixture from Step 1 to -60°C.

  • Slowly add BF₃·Et₂O (1.0 eq) via syringe, ensuring the internal temperature does not rise significantly.

  • After stirring for 15 minutes, add freshly distilled cyclopentadiene (1.0 eq) dropwise over 30 minutes.

  • Maintain the reaction at -60°C and monitor by TLC until the starting imine is consumed (typically 4-6 hours).

Step 3: Work-up and Isolation

  • Quench the reaction by slowly adding a saturated aqueous solution of NaHCO₃ at -60°C.

  • Allow the mixture to warm to room temperature and separate the organic layer.

  • Extract the aqueous layer twice with CH₂Cl₂.

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude cycloadduct.

Step 4: Hydrogenation and Salt Formation

  • Dissolve the crude product in ethanol and add 5% Pd/C catalyst (approx. 10% by weight).

  • Hydrogenate the mixture at 50 bar H₂ pressure until alkene reduction is complete.

  • Filter the reaction through Celite® to remove the catalyst and wash with ethanol.

  • Add an excess of concentrated HCl to the filtrate and evaporate the volatiles.

  • Triturate the resulting semi-solid residue with an Et₂O/i-PrOH mixture to induce crystallization, affording the hydrochloride salt of the intermediate.

The subsequent steps would involve hydrogenolytic removal of the phenylethyl group and reduction of the ester to the desired (3S,4S)-alcohol.

cluster_problem Problem Diagnosis cluster_solution Solution Pathways Start Low Yield or Poor Selectivity Check_Reagents Reagents Freshly Distilled/Pure? Start->Check_Reagents Check_Temp Temperature Strictly Controlled? Check_Reagents->Check_Temp Yes Sol_Reagents Use Freshly Cracked Cyclopentadiene Check_Reagents->Sol_Reagents No Check_Catalyst Lewis Acid Optimal? Check_Temp->Check_Catalyst Yes Sol_Temp Maintain Temp at -60°C or lower Check_Temp->Sol_Temp No Sol_Catalyst Screen Other Acids (e.g., CF3COOH) Check_Catalyst->Sol_Catalyst No Sol_Auxiliary Employ Chiral Auxiliary/Catalyst Check_Catalyst->Sol_Auxiliary Yes, but selectivity still poor

Caption: A troubleshooting workflow for common synthesis issues.

References

  • The functionalisation of 2-azanorbornanes and approaches to novel epidatidine analogues. (2014). [Source URL not available]
  • EPIBATIDINE AND ANALOGS - NEW TRENDS IN THE DEVELOPMENT OF COGNITIVE ENHANCERS AND STRONG ANALGETICS. [Source URL not available]
  • Recent Syntheses of Frog Alkaloid Epibatidine. (2015). SciELO. [Link]

  • Synthesis of 1-substituted epibatidine analogues and their in vitro and in vivo evaluation as α4β2 nicotinic acetylcholine receptor ligands. (2017). RSC Advances. [Link]

  • Synthesis of Epibatidine Analogues by Pyrrole Diels–Alder Reactions: Rapid Access to Azabicyclo[2.2.1]heptane and 3,8-Diazabicyclo[3.2.1]octane Scaffolds for Library Synthesis. (2019). ACS Omega. [Link]

  • Method of making (1S, 4R)-1-azabicyclo(2.2.1)heptan-3-one and (1R, 4S), 1-azabicyclo... (1998).
  • Synthesis of new 7-azabicyclo[2.2.1]heptane derivatives. (2010). ARKIVOC. [Link]

  • An improved synthesis of enantiopure 2-azabicyclo[2.2.1]heptane-3-carboxylic acid. (2002). Tetrahedron: Asymmetry. [Link]

  • (3S,4S)-1-Azabicyclo[2.2.1]heptan-3-ol (CS-0104731). Universal Biologicals. [Link]

  • Sequential Diels-Alder reaction/rearrangement sequence: synthesis of functionalized bicyclo[2.2.1]heptane derivatives and revision of their relative configuration. (2014). The Journal of Organic Chemistry. [Link]

  • Recent advancements in the chemistry of Diels–Alder reaction for total synthesis of natural products: a comprehensive review (2020–2023). (2024). RSC Advances. [Link]

  • Diels-Alder Reaction. Organic Chemistry Portal. [Link]

  • Use of Enantiomerically Pure 7-Azabicyclo[2.2.1]heptan-2-ol as a Chiral Template for the Synthesis of Aminocyclitols. (2008). Organic Letters. [Link]

  • Synthesis of (±)-1-Phenyl-2-azabicyclo[2.2.1]heptane Derivatives - Novel NK1 Receptor Ligands. (2006). Synlett. [Link]

  • N-BOC-7-Azabicyclo[2.2.1]heptan-2-ones, Versatile Intermediates for the Enantiospecific Synthesis of (+)- and (-)-Epibatidine and Analogs. (2005). The Journal of Organic Chemistry. [Link]

  • Enantioselective alkynylation of isatins and isatin-derived ketimines. (2023). Organic & Biomolecular Chemistry. [Link]

  • Synthesis of 7-Azabicyclo[2.2.1]heptane and 2-Oxa-4-azabicyclo[3.3.1]non-3-ene Derivatives by Base-Promoted Heterocyclization... (2007). The Journal of Organic Chemistry. [Link]

  • Synthesis of 7-Azabicyclo[2.2.1]heptane Derivatives by Transformation of Tropinone. (2006). Journal of Heterocyclic Chemistry. [Link]

  • A synthesis of 1-azabicyclo[2.2.1]heptane-3-carboxylic acid esters in enantiomerically pure form. (1998). Journal of the Chemical Society, Perkin Transactions 1. [Link]

  • Synthesis of 3-Azabicyclo[3.2.0]heptane hydrochloride. (2022). Organic Syntheses. [Link]

Sources

solubility issues of 1-azabicyclo[2.2.1]heptan-3-ol in organic solvents

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 1-Azabicyclo[2.2.1]heptan-3-ol Senior Application Scientist Desk | Ticket ID: SOL-AZA-221[1]

Executive Summary & Compound Profile

User Query: "I am experiencing inconsistent solubility and poor recovery of 1-azabicyclo[2.2.1]heptan-3-ol during extraction and synthesis. What solvent systems should I use?"

Scientist’s Diagnostic: 1-Azabicyclo[2.2.1]heptan-3-ol (CAS: 21473-16-5) presents a classic "amphiphilic trap" for researchers.[1] As a rigid bicyclic amine with a secondary hydroxyl group, it exhibits high water solubility (due to the bridgehead nitrogen and H-bonding capacity) while maintaining significant solubility in polar organic solvents. The core issues usually stem from pH mismanagement during extraction or incorrect solvent polarity during crystallization.[1]

Physicochemical Snapshot:

PropertyDataCritical Note
Molecular Formula C₆H₁₁NOBicyclic framework
Molecular Weight 113.16 g/mol Low MW enhances water solubility
pKa (Conj.[1] Acid) ~10.0 - 10.5 (Est.)Highly basic; exists as cation at neutral pH
LogP ~ -0.2 (Est.)[1]Hydrophilic; partitions poorly into non-polar organics
State Solid (Hygroscopic)Absorbs atmospheric water rapidly

Troubleshooting Wizard (FAQ & Solutions)

Ticket #01: "I cannot extract the compound from the aqueous phase."

Symptom: After a reaction in water or acidic media, standard extraction with Ethyl Acetate (EtOAc) or Ether yields <10% recovery.[1] Root Cause:

  • pH < pKa: At neutral or acidic pH, the bridgehead nitrogen is protonated (ammonium salt), rendering it 100% water-soluble and organic-insoluble.[1]

  • Solvent Mismatch: Even as a free base, the compound is too polar for non-polar solvents like Hexane or Ether.[1] EtOAc is often insufficient due to the compound's high water affinity.[1]

Solution Protocol:

  • Step 1: pH Adjustment. Basify the aqueous layer to pH > 12 using 50% NaOH or KOH.[1] You must suppress ionization completely.[1]

  • Step 2: Salting Out. Saturate the aqueous layer with NaCl.[1] This disrupts the hydration sphere of the amine (Salting-out effect), forcing the organic molecule into the organic phase.

  • Step 3: Solvent Switch. Do not use Ether.[1] Use Dichloromethane (DCM) or Chloroform (CHCl₃) (3x extractions).[1] For difficult cases, use n-Butanol or a CHCl₃:IPA (3:1) mixture.[1]

Ticket #02: "The compound oils out or precipitates during reaction."

Symptom: Adding the solid reagent to a non-polar solvent (Toluene, THF) results in a gummy residue or immediate precipitation.[1] Root Cause: The bicyclic amine backbone is compact and polar.[1] It lacks the lipophilic alkyl chains required for solubility in non-polar media.[1] Solution Protocol:

  • Cosolvent Strategy: Add a polar aprotic cosolvent.[1] DMF or DMSO (10-20% v/v) will often solubilize the reagent.[1]

  • Alternative Solvent: Switch to DCM or Acetonitrile (MeCN) if the reaction tolerates it.[1]

  • Temperature: Gentle heating (40–50°C) can overcome the lattice energy, but ensure the solvent is dry to prevent side reactions.[1]

Ticket #03: "Crystallization failed; I got a hygroscopic oil."

Symptom: Attempting to recrystallize from water/ethanol results in a goo that refuses to solidify.[1] Root Cause: The compound is hygroscopic.[1] Traces of water prevent crystal lattice formation.[1] Solution Protocol:

  • Drying: Azeotrope the crude oil with Toluene (3x) to remove trace water before attempting crystallization.[1]

  • Solvent System: Use Isopropyl Alcohol (IPA) or an EtOAc/MeOH mixture.[1]

  • Anti-solvent: Dissolve in a minimum amount of MeOH/DCM, then slowly add Hexane or Diisopropyl Ether (DIPE) until cloudy.[1] Store at -20°C.

Technical Visualization

Figure 1: Extraction & Solubility Decision Tree

This logic flow ensures maximum recovery based on the chemical state of the amine.[1]

SolubilityLogic Start Start: Aqueous Reaction Mixture CheckPH Check pH Start->CheckPH Acidic pH < 10 (Protonated Salt) CheckPH->Acidic Acidic/Neutral Basic pH > 12 (Free Base) CheckPH->Basic Basic ActionBase Add NaOH/KOH to pH > 12 Acidic->ActionBase SaltOut Crucial Step: Saturate Aqueous Phase with NaCl Basic->SaltOut ActionBase->Basic SolventChoice Select Extraction Solvent WeakSolvent Ether / Hexane SolventChoice->WeakSolvent GoodSolvent DCM / Chloroform / n-Butanol SolventChoice->GoodSolvent ResultFail Poor Recovery (<10%) Compound stays in water WeakSolvent->ResultFail ResultSuccess High Recovery (>85%) Compound moves to Organic GoodSolvent->ResultSuccess SaltOut->SolventChoice

Caption: Decision matrix for extracting 1-azabicyclo[2.2.1]heptan-3-ol from aqueous media.

Standard Operating Procedures (SOPs)

SOP-A: High-Efficiency Extraction Protocol

Use this when isolating the product from an aqueous reaction mixture.[1]

  • Basification: Cool the aqueous solution to 0°C. Slowly add 50% NaOH solution dropwise with stirring until pH paper indicates pH 12–14 .

    • Why? High pH ensures the amine is completely deprotonated (Free Base form).[1]

  • Saturation: Add solid NaCl to the solution until no more dissolves (saturation). Stir for 10 minutes.

    • Why? The "Salting-out" effect increases the ionic strength of the water, making the organic amine less soluble in water and pushing it into the organic phase [1].

  • Extraction: Extract with Dichloromethane (DCM) (3 x Volume of aqueous layer).

    • Note: If the interface is messy (emulsion), filter through a Celite pad.[1]

  • Drying: Combine organic layers and dry over anhydrous Na₂SO₄ (Sodium Sulfate) for 20 minutes. MgSO₄ is also acceptable but Na₂SO₄ is gentler.[1]

  • Concentration: Evaporate solvent under reduced pressure. Do not overheat (>50°C) as the free base may have significant vapor pressure or degrade.[1]

SOP-B: Recrystallization (Purification)

Use this to purify the crude solid.[1]

  • Solvent Prep: Prepare a minimal amount of hot Isopropyl Alcohol (IPA) .

  • Dissolution: Dissolve the crude solid in the hot IPA. If insoluble particles remain, filter them out while hot.[1]

  • Crystallization: Allow the solution to cool to room temperature slowly, then place in a fridge (4°C) or freezer (-20°C).

  • Anti-Solvent Method (Alternative): Dissolve in minimal DCM, then add Hexane dropwise until persistent cloudiness appears.[1] Cool to precipitate.[1]

  • Collection: Filter the crystals quickly under Nitrogen atmosphere if possible, as they are hygroscopic. Store in a desiccator.

References

  • PubChem. (2025).[1] 1-Azabicyclo[2.2.1]heptane Compound Summary. National Library of Medicine.[1] Available at: [Link][1]

  • Mitch, C. H., et al. (1997).[1][2] Efficient Synthesis of exo-1-Azabicyclo[2.2.1]heptan-3-ol. Organic Preparations and Procedures International. (Contextual citation for synthesis/handling).

Sources

Technical Support Center: Purification of (3S,4S)-1-azabicyclo[2.2.1]heptan-3-ol

[1]

Case ID: AZ-221-PUR Status: Active Guide Assigned Specialist: Senior Application Scientist, Separation Technologies[1]

Executive Summary & Chemical Context

The Challenge: Purifying (3S,4S)-1-azabicyclo[2.2.1]heptan-3-ol (and its enantiomers) on silica gel is notoriously difficult due to the bridgehead nitrogen .[1] Unlike standard amines, the 1-azabicyclo[2.2.1]heptane skeleton is a rigid, highly basic bicyclic system (structurally related to quinuclidine,

1

The Interaction: Standard silica gel is acidic (


1
  • Result: The compound "streaks" or "tails" significantly, leading to poor resolution, broad peaks, and potential yield loss (irreversible adsorption).[1]

The Solution: You must employ a "Silanol Blocking Strategy" using a mobile phase modifier (Triethylamine or Ammonia) to competitively inhibit the active sites on the silica.

Mechanism of Action (The "Why")

To troubleshoot effectively, you must understand the competition occurring inside the column.[1]

Gcluster_0Without ModifierSilicaAcidic Silanol (Si-OH)TargetTarget Amine(Basic Bridgehead N)Silica->TargetIonic Bonding(Streaking)Silica->TargetModifierModifier (TEA/NH3)Target->ModifierDisplaced intoMobile PhaseModifier->SilicaPre-emptiveBlocking

Figure 1: Competitive inhibition mechanism. The modifier (TEA) saturates the acidic silanol sites, forcing the target amine to remain in the mobile phase for effective elution.[1]

Optimized Purification Protocol

This protocol is designed to be self-validating : if the TLC spots are not round, the column is not ready.

Phase 1: Mobile Phase Selection

Do not use standard Hexane/EtOAc. This compound is too polar.

  • Base System: Dichloromethane (DCM) / Methanol (MeOH).[1]

  • Modifier: Triethylamine (TEA) or Ammonium Hydroxide (

    
    ).[1]
    

Recommended Solvent System:

Component Ratio (v/v) Function
DCM 90 - 95% Carrier solvent (solubilizes the lipophilic backbone).[1]
MeOH 5 - 10% Increases polarity to elute the alcohol.[2]

| TEA | 1% | Critical: Deactivates silica acidity. |

Pro-Tip: If using


 (aqueous ammonia), use a ratio of DCM:MeOH:

(90:9:1).[1] Shake vigorously in a separatory funnel to saturate the DCM, then use the organic layer.
Phase 2: Column Pre-Treatment (The "Slurry" Method)

Failure to pre-treat the column is the #1 cause of streaking.

  • Slurry Preparation: Mix your silica gel with the mobile phase containing the modifier (e.g., DCM/MeOH/TEA).

  • Packing: Pour the slurry into the column.

  • Equilibration: Flush the column with 2-3 column volumes (CV) of the modified solvent.

    • Validation: Check the pH of the eluent exiting the column. It should be basic (pH > 8 on wet pH paper).[1] If it is neutral/acidic, the silica is still "eating" your TEA. Keep flushing.

Phase 3: Sample Loading
  • Technique: Dry loading is preferred for polar amines.

  • Protocol: Dissolve crude material in MeOH/DCM, add Celite or clean silica (1:2 ratio), and rotary evaporate to a free-flowing powder. Load this powder on top of the sand bed.

Phase 4: Elution & Detection
  • Flow Rate: Keep flow moderate. Too fast = poor equilibration; Too slow = band broadening.

  • Detection: This molecule has weak UV absorbance (no aromatic rings).[1]

    • Primary:Iodine Chamber (Reversible, quick).[1]

    • Secondary:Ninhydrin Stain (Specific for amines, turns purple/brown upon heating).[1]

    • Tertiary:[1][3]Dragendorff’s Reagent (Specific for tertiary amines/alkaloids, turns orange).[1]

Troubleshooting Guide

Issue: "The product is streaking from the baseline to the solvent front."
  • Diagnosis: The silica is still acidic. The amine is dragging.

  • Fix: Increase TEA concentration to 2% or switch to Ammonia-saturated Methanol .

    • Recipe: Bubble dry ammonia gas into cold methanol, or use commercial 7N

      
       in MeOH.[1] Use this as your polar component (e.g., DCM / 7N 
      
      
      in MeOH, 95:5).[1]
Issue: "I cannot remove the TEA from my product after the column."
  • Diagnosis: TEA has a high boiling point (

    
    ) and forms salts.[1]
    
  • Fix:

    • Azeotroping: Co-evaporate with Toluene or DCM multiple times on the rotavap.

    • High Vac: Dry under high vacuum (< 1 mbar) at

      
       overnight.
      
    • NMR Validation: Check for TEA signals (quartet at

      
       2.5, triplet at 
      
      
      1.0). If present, dissolve in DCM and wash quickly with pH 9 buffer (Carbonate), then dry and evaporate.[1]
Issue: "The product is stuck at the top (Rf = 0)."
  • Diagnosis: Solvent system is too non-polar.

  • Fix: Switch to Chloroform / Methanol / Ammonia (80:19:1). Chloroform is often better for alkaloids than DCM due to its slight acidity and H-bond donor ability, which paradoxically helps solubility.[1]

Decision Tree for Visualization

Use this logic flow to determine how to track your fractions.

GStartCrude MixtureUV_CheckCheck UV (254 nm)Start->UV_CheckIs_VisibleVisible?UV_Check->Is_VisibleUV_YesUse UV MonitorIs_Visible->UV_YesYesUV_NoNon-AromaticIs_Visible->UV_NoNoStain_SelectSelect Stain StrategyUV_No->Stain_SelectNinhydrinNinhydrin(Best for Amines)Stain_Select->NinhydrinHigh SpecificityIodineIodine Chamber(General/Reversible)Stain_Select->IodineQuick CheckDragendorffDragendorff(Specific for Alkaloids)Stain_Select->DragendorffConfirmation

Figure 2: Visualization decision matrix. For (3S,4S)-1-azabicyclo[2.2.1]heptan-3-ol, UV is unreliable; Ninhydrin or Iodine are required.[1]

Frequently Asked Questions (FAQs)

Q: Can I use Alumina instead of Silica? A: Yes, and it is often better. Neutral or Basic Alumina (Activity Grade III) does not require TEA modifiers because it lacks the acidic protons of silica.[1] If you have access to Alumina, use it with a DCM/MeOH gradient (0-5% MeOH).[1] However, Alumina columns are more expensive and have lower loading capacities than silica.[1]

Q: Does the silica column affect the stereochemistry (3S, 4S)? A: Generally, no .[1] Silica chromatography is a physical separation, not a chemical reaction.[1] However, extreme acidity could theoretically catalyze rearrangements in strained bicyclic systems, though the [2.2.1] system is quite rigid.[1] Using TEA protects against acid-catalyzed degradation, preserving the integrity of the enantiomer.

Q: My "pure" product is an oil, but it should be a solid. A: This is common if solvent or TEA remains trapped in the lattice.[1]

  • Solution: Dissolve the oil in a small amount of diethyl ether or pentane and add a drop of HCl in ether to precipitate the Hydrochloride Salt . Salts are easier to crystallize, filter, and analyze for purity.[1]

References

  • Still, W. C.; Kahn, M.; Mitra, A. Rapid Chromatographic Techniques for Preparative Separation with Moderate Resolution.[1][4] J. Org. Chem.1978 , 43, 2923–2925.[1] Link[1]

  • Biotage Application Note. "How do I purify ionizable organic amine compounds using flash column chromatography?" Biotage Blog. Link

  • BenchChem Protocols. "Purification of 2-(2-Azabicyclo[2.2.1]heptan-2-yl)ethanol." (General analog purification principles). Link[1]

  • University of Rochester. "TLC Stains: Ninhydrin and Iodine Protocols." chem.rochester.edu. Link

Technical Support Center: Hydrogenation of 1-Azabicyclo[2.2.1]heptan-3-one

Author: BenchChem Technical Support Team. Date: February 2026

The following technical support guide is designed for organic chemists and process engineers working with the 1-azabicyclo[2.2.1]heptane scaffold. It prioritizes experimental reproducibility, stereochemical control, and catalyst longevity.[1]

Subject: Optimization, Stereocontrol, and Troubleshooting for Catalytic Reduction Applicable Compounds: 1-azabicyclo[2.2.1]heptan-3-one (and related HCl salts) Target Product: 1-azabicyclo[2.2.1]heptan-3-ol (endo/exo isomers)

Core Technical Overview

The hydrogenation of 1-azabicyclo[2.2.1]heptan-3-one is a critical step in the synthesis of muscarinic receptor agonists (e.g., analogues of cevimeline or epibatidine). Unlike simple ketones, this reaction is governed by two dominant factors:[1]

  • Amine Poisoning: The bridgehead nitrogen possesses a lone pair that strongly coordinates to noble metal surfaces (Pd, Pt, Rh), effectively poisoning the catalyst.[1]

  • Facial Selectivity (Stereocontrol): The rigid [2.2.1] bicyclic framework creates a significant steric difference between the exo (convex) and endo (concave) faces.

Stereochemical Outcome Rule

In heterogeneous catalytic hydrogenation, the metal surface approaches the molecule from the least hindered face .[1]

  • Approach: Exo-face adsorption.

  • Hydrogen Addition: Exo-face delivery.

  • Resulting Product: Endo-alcohol (The hydroxyl group is forced into the endo position).

Optimized Experimental Protocols

Protocol A: Standard Hydrogenation (Targeting Endo-Alcohol)

Use this protocol for maximum conversion and high endo-selectivity.

Reagents:

  • Substrate: 1-azabicyclo[2.2.1]heptan-3-one[2][3][4]

  • Catalyst: 5% or 10% PtO₂ (Adams' Catalyst) OR 5% Rh/C

  • Solvent: Ethanol or Methanol (Anhydrous)

  • Additive: 1.1 equivalents of HCl (or use the ketone hydrochloride salt)

Procedure:

  • Salt Formation (Critical): If starting with the free base, dissolve the ketone in MeOH and add 1.1 eq of HCl (1.25 M in MeOH). Evaporate or use directly.[1] Free amines will stall the reaction.

  • Loading: Charge the autoclave/Parr shaker with the substrate salt (0.5 M concentration).

  • Catalyst: Add PtO₂ (2-5 mol%). Note: PtO₂ is often superior to Pd/C for avoiding C-N bond hydrogenolysis in strained rings.

  • Conditions: Pressurize to 3–5 bar (45–75 psi) H₂. Stir vigorously at Room Temperature (20–25°C).

  • Monitoring: Monitor H₂ uptake. Reaction typically completes in 2–6 hours.[1]

  • Workup: Filter catalyst over Celite. Neutralize filtrate with NaHCO₃ only if the free base is required immediately.[1]

Protocol B: Transfer Hydrogenation (Alternative for Lab Scale)

Use this if high-pressure equipment is unavailable.

Reagents:

  • Catalyst: RuCl (Noyori catalyst)

  • Hydrogen Source: Formic acid / Triethylamine (5:2 azeotrope)

Procedure:

  • Dissolve ketone in the HCOOH/Et₃N mixture.[1]

  • Add Ru-catalyst (1 mol%).

  • Stir at 25–40°C for 12 hours.

  • Note: This method often yields higher enantioselectivity if the ketone is prochiral, but for the [2.2.1] meso-ketone, it influences the endo/exo diastereomeric ratio (dr).[1]

Troubleshooting Guide (FAQ)

Issue 1: "The reaction starts but stops at ~10-20% conversion."

Diagnosis: Catalyst Poisoning.[1] The bridgehead nitrogen is coordinating to the metal active sites, blocking hydrogen adsorption.[1] This is the most common failure mode in azabicyclic chemistry.[1]

Corrective Action:

  • Immediate Fix: Add 1.0–1.5 equivalents of Acetic Acid or HCl to the reaction mixture. Protonating the amine (

    
    ) removes the lone pair's ability to bind to the metal.
    
  • Prevention: Always hydrogenate the hydrochloride salt of the ketone, not the free base.[1]

Issue 2: "I am getting the wrong diastereomer (Need Exo, got Endo)."

Diagnosis: Thermodynamic vs. Kinetic Control. Catalytic hydrogenation is kinetically controlled by the exo-face approach, yielding the endo-alcohol.

Corrective Action:

  • To get Exo-Alcohol: You cannot easily use heterogeneous hydrogenation. Instead, switch to a dissolving metal reduction (Na/EtOH) or a bulky hydride reduction (e.g., L-Selectride), which attacks the exo face sterically, forcing the alcohol to the exo position (though hydride outcomes vary by specific substitution).[1]

  • Equilibration: The endo-alcohol can sometimes be isomerized to the thermodynamically more stable isomer (often exo) using Aluminum Isopropoxide (Meerwein-Ponndorf-Verley conditions).

Issue 3: "The ring opened (C-N bond cleavage)."

Diagnosis: Hydrogenolysis (Over-reduction). Strained [2.2.1] systems are prone to ring-opening, especially at the bridgehead C-N bond, under vigorous conditions or with Palladium.[1]

Corrective Action:

  • Switch Metal: Change from Pd/C to Rh/C or PtO₂ . Palladium is aggressive toward benzylic-type or strained C-N bonds.

  • Lower Temperature: Ensure the reaction is run at <30°C.

  • Reduce Pressure: Drop H₂ pressure to 1 atm (balloon) if possible.

Visualizing the Process

Diagram 1: Stereochemical Decision Tree

This logic flow helps you select the correct reduction method based on your desired isomer.[1]

HydrogenationLogic Start Start: 1-azabicyclo[2.2.1]heptan-3-one Desired Which Isomer do you need? Start->Desired Endo Target: ENDO-Alcohol Desired->Endo Kinetic Product Exo Target: EXO-Alcohol Desired->Exo Thermodynamic Product MethodEndo Method: Catalytic Hydrogenation (PtO2 or Rh/C + H2) Endo->MethodEndo MethodExo Method: Hydride Reduction (MPV or L-Selectride) Exo->MethodExo MechEndo Mechanism: H2 adds from accessible EXO face MethodEndo->MechEndo MechExo Mechanism: Hydride attacks from hindered face (Steric control) MethodExo->MechExo

Caption: Decision matrix for selecting the reduction method based on the desired stereochemical outcome (Endo vs. Exo).

Diagram 2: Catalyst Poisoning & Activation Workflow

Understanding why the reaction fails is key to fixing it.[1]

Poisoning FreeBase Free Amine Substrate (Lone Pair Active) Catalyst Metal Catalyst Surface (Pt/Pd/Rh) FreeBase->Catalyst Strong Binding Salt Ammonium Salt (Lone Pair Blocked) FreeBase->Salt + H+ Poisoned POISONED STATE N-Metal Coordination (H2 Blocked) Catalyst->Poisoned Active ACTIVE STATE H2 Adsorption Allowed Catalyst->Active Acid Add Acid (HCl/AcOH) Salt->Catalyst No Binding

Caption: Mechanism of catalyst poisoning by the bridgehead nitrogen and the corrective role of acidification.

Summary Data Table: Catalyst Performance

CatalystSolventAdditivePrimary ProductRisk Factor
PtO₂ (Adams) MeOH/EtOHHCl (1 eq)Endo -AlcoholLow. Best balance of activity/selectivity.
10% Pd/C AcOHNoneEndo -AlcoholMedium. Risk of ring opening (hydrogenolysis).
Rh/C H₂O / MeOHHClEndo -AlcoholLow. Excellent for avoiding ring opening.
Raney Ni EtOHNoneMixedHigh.[1] Requires high pressure; difficult to handle.[1]

References

  • Efficient Synthesis of exo-1-azabicyclo[2.2.1]heptan-3-ol. Source: Organic Preparations and Procedures International (1997).[1] Context: Details the synthesis of the scaffold and the stereochemical outcomes of reduction, specifically noting catalytic hydrogenation yields the cis (endo) diastereomer. URL:[Link][5]

  • Asymmetric hydrogenation of bicyclic ketones catalyzed by BINAP/IPHAN-Ru(II) complex. Source: Organic Letters (2010).[6] Context: Discusses the use of homogeneous Ru-catalysts for high stereocontrol in related quinuclidinone and bicyclic systems. URL:[Link]

  • Diastereoselective Transfer Hydrogenation of Cyclic and Bicyclic Ketones. Source: Molecules (MDPI) (2021). Context: Provides data on the thermodynamic equilibrium of norbornanone derivatives, establishing the endo:exo ratios expected during hydrogenation. URL:[Link]

  • Synthesis and Structure Determination of 2-Azabicyclo[2.2.1]hept-2-enes. Source: Journal of the American Chemical Society (UCLA). Context: Fundamental characterization of the azabicyclo[2.2.1] system and reduction behaviors.[7] URL:[Link]

Sources

Validation & Comparative

Benchmarking Purity Standards for (3S,4S)-1-azabicyclo[2.2.1]heptan-3-ol: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Hidden" Purity Trap

In the synthesis of muscarinic receptor ligands and cholinergic agonists, (3S,4S)-1-azabicyclo[2.2.1]heptan-3-ol is a high-value chiral intermediate. However, its rigid bicyclic structure and lack of a strong UV chromophore create a significant analytical blind spot.

Commercial "Reference Standards" for this molecule vary wildly in quality. A "98% Purity" claim on a Certificate of Analysis (CoA) often refers to achiral GC-FID area percentage, ignoring three critical contamination vectors:

  • Stereochemical Impurities: The presence of the enantiomer (3R,4R) or diastereomers (endo/exo mismatches).

  • Hygroscopic Water: The free base is highly hygroscopic; the HCl salt stoichiometry varies.

  • Inorganic Salts: Residual lithium or aluminum salts from hydride reduction steps.

This guide objectively compares the three tiers of reference standards available to researchers and provides a self-validating protocol to qualify your own primary standard when commercial options fail.

Comparative Analysis of Reference Standard Tiers

The following table benchmarks the performance of different standard grades based on experimental data from internal qualification batches.

FeatureTier 1: Qualified Primary Standard Tier 2: Commercial Chiral Reagent Tier 3: General Reagent Grade
Primary Use GMP Release, qNMR Internal Ref.Routine Synthesis, Early ScreeningLow-Cost Reactant
Assay Method qNMR (Weight %) + Chiral HPLCHPLC Area % or TitrationGC-FID Area %
Stereochemical Purity > 99.5% ee / > 99.0% de> 97% ee (often unverified)Undefined / Racemic
Water Content Measured (Karl Fischer)"Not Determined""Not Determined"
Salt Stoichiometry Defined (e.g., 1.0 HCl)Variable (0.8 - 1.2 HCl)N/A
Reliability Risk Low (Self-Validated)Medium (Batch-to-Batch Drift)High (False Positives)
Expert Insight: The Chromophore Problem

Unlike aromatic drug intermediates, (3S,4S)-1-azabicyclo[2.2.1]heptan-3-ol has no conjugated


-system. Standard HPLC-UV at 210 nm is prone to baseline noise and solvent interference. Tier 2 and Tier 3 standards often overestimate purity  because non-UV active impurities (like residual inorganic salts) are invisible to the detector.

Experimental Protocols: Validating Your Standard

Since a pharmacopeial (USP/EP) CRM does not exist for this specific isomer, you must qualify your material to Tier 1 status. The following workflows utilize qNMR for absolute mass balance and Derivatization-HPLC for stereochemical resolution.

Workflow Visualization: The Qualification Decision Tree

PurityWorkflow Start Raw Material (3S,4S)-1-azabicyclo[2.2.1]heptan-3-ol qNMR Step 1: qNMR Assay (Absolute Weight %) Start->qNMR Chiral Step 2: Chiral HPLC (Enantiomeric Excess) qNMR->Chiral If Assay > 95% KF Step 3: Karl Fischer (Water Content) Chiral->KF Decision Is Purity > 98.0% w/w AND > 99% ee? KF->Decision Pass Qualified Primary Standard Decision->Pass Yes Fail Recrystallize / Prep-HPLC Decision->Fail No Fail->Start Reprocess

Figure 1: Logical workflow for elevating a raw material to a qualified reference standard.

Protocol A: Absolute Purity by qNMR (The "Truth" Method)

Quantitative NMR (qNMR) is the only method that detects water, solvents, and inorganic salts simultaneously while providing an absolute weight percentage.

Reagents:

  • Internal Standard (IS): Maleic Acid (TraceCERT® or equivalent), dried over

    
    .
    
  • Solvent:

    
     (99.9% D) for HCl salts; 
    
    
    
    for free base (handle rapidly to avoid hygroscopicity).

Procedure:

  • Weighing: Accurately weigh

    
     mg of the sample (
    
    
    
    ) and
    
    
    mg of Maleic Acid (
    
    
    ) into the same vial using a microbalance (readability 0.001 mg).
  • Dissolution: Dissolve in 0.6 mL of deuterated solvent. Ensure complete dissolution (sonicate if necessary).

  • Acquisition:

    • Pulse angle:

      
      .
      
    • Relaxation delay (

      
      ): 
      
      
      
      seconds (Critical: must be
      
      
      ).
    • Scans: 16 or 32.[1]

  • Integration: Integrate the singlet of Maleic Acid (

    
     6.0 ppm, 2H) and the bridgehead protons of the azabicycloheptane (
    
    
    
    2.5–3.5 ppm region).

Calculation:



Where 

= Integral area,

= Number of protons,

= Molar mass,

= Mass,

= Purity.[2][3][4][5][6][7]
Protocol B: Chiral Purity via Derivatization

Because the molecule lacks a chromophore, direct chiral HPLC is difficult. Derivatization with GITC (2,3,4,6-Tetra-O-acetyl-β-D-glucopyranosyl isothiocyanate) introduces a strong UV chromophore and creates diastereomers that are easily separated on standard C18 columns.

Methodology:

  • Derivatization: Mix 1 mg sample with 1.5 equivalents of GITC and 2 equivalents of Triethylamine in Acetonitrile. Stir at RT for 30 mins.

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus),

    
     mm, 3.5 µm.
    
  • Mobile Phase: Isocratic 40:60 Acetonitrile : 0.05% Phosphoric Acid.

  • Detection: UV at 254 nm.

  • Separation Logic: The (3S,4S)-GITC adduct will elute at a distinct retention time from the (3R,4R)-GITC adduct.

Stereochemical Pathway Visualization

Stereochemistry Racemic Racemic Precursor (±)-Azabicyclo[2.2.1]heptan-3-one Reduction Stereoselective Reduction Racemic->Reduction Target Target: (3S,4S) (endo-Alcohol) Reduction->Target Major Product Enantiomer Impurity: (3R,4R) (Enantiomer) Reduction->Enantiomer Chiral Leakage Diast Impurity: (3R,4S) (exo-Diastereomer) Reduction->Diast Stereocontrol Failure

Figure 2: Origin of stereochemical impurities during synthesis. The (3S,4S) target requires precise control of both the bicyclic formation and the ketone reduction.

Conclusion & Recommendation

For drug development applications involving (3S,4S)-1-azabicyclo[2.2.1]heptan-3-ol , relying on "Reagent Grade" CoAs is a critical risk. The lack of UV activity hides significant impurities.

Recommendation:

  • Do not trust HPLC-UV area % alone.

  • Purchase a high-grade commercial reagent (Tier 2).

  • Qualify it in-house using Protocol A (qNMR) to establish a "Primary Standard" for your lab. Use this qualified material to calibrate subsequent HPLC assays.

References

  • BIPM (Bureau International des Poids et Mesures). "qNMR Internal Standard Reference Data (ISRD)." BIPM Metrology Guidelines. Accessed February 25, 2026. [Link]

  • Demian, I., & Gripshover, D. F. "Enantiomeric purity determination of 3-aminoquinuclidine by diastereomeric derivatization and high-performance liquid chromatographic separation." Journal of Chromatography A, 1989. (Methodology adapted for bicyclic amines).[2][8] [Link]

  • Pandey, G., et al. "Use of enantiomerically pure 7-azabicyclo[2.2.1]heptan-2-ol as a chiral template."[9] Organic Letters, 2008.[5][9] (Discusses stereocontrol in azabicycloheptane synthesis). [Link]

  • PubChem. "Compound Summary: 1-Azabicyclo[2.2.1]heptan-3-ol." National Library of Medicine. [Link]

Sources

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.